molecular formula C10H13B B1290035 1-(Bromomethyl)-2-isopropylbenzene CAS No. 103324-37-4

1-(Bromomethyl)-2-isopropylbenzene

Cat. No.: B1290035
CAS No.: 103324-37-4
M. Wt: 213.11 g/mol
InChI Key: MNFHEXAXUHCTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-isopropylbenzene is a valuable aromatic building block in organic synthesis and medicinal chemistry. This compound features a benzyl bromide functional group adjacent to an electron-donating isopropyl group on the benzene ring. This structure makes it a versatile precursor for the synthesis of various derivatives through nucleophilic substitution reactions, enabling the introduction of the 2-isopropylbenzyl moiety into more complex molecules. Researchers primarily utilize this compound in the development of potential pharmaceutical agents, where it can be used to create analogs for structure-activity relationship (SAR) studies. Its application also extends to materials science, particularly in the preparation of ligands for metal-organic catalysis or as a monomer for specialized polymers. The product is provided with high purity and is intended for research purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(bromomethyl)-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHEXAXUHCTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630630
Record name 1-(Bromomethyl)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103324-37-4
Record name 1-(Bromomethyl)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(Bromomethyl)-2-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-2-isopropylbenzene (CAS: 103324-37-4), also known as 2-isopropylbenzyl bromide , is a specialized alkylating agent used in the synthesis of sterically encumbered pharmacophores.[1][2][3][4] Unlike simple benzyl bromides, the presence of a bulky isopropyl group at the ortho position introduces significant steric demand, influencing both the kinetics of nucleophilic substitution and the stability of the molecule. This guide details its physicochemical profile, divergent synthesis pathways, and critical handling protocols for high-integrity research applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

The compound is characterized by a benzene ring substituted with a reactive bromomethyl group and a bulky isopropyl group at the adjacent (ortho) position. This structural arrangement creates a "molecular gate" effect, where the isopropyl group shields the benzylic carbon from nucleophilic attack, modulating reactivity.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 1-(Bromomethyl)-2-(propan-2-yl)benzenePreferred nomenclature
Common Names 2-Isopropylbenzyl bromide; o-Cymyl bromide
CAS Number 103324-37-4 Note: Do not confuse with 1-Bromo-2-isopropylbenzene (Aryl bromide, CAS 7073-94-1)
Molecular Formula C₁₀H₁₃Br
Molecular Weight 213.12 g/mol
Physical State Colorless to pale yellow liquidDarkens upon decomposition
Boiling Point 229.5 ± 9.0 °C (at 760 mmHg)Extrapolated; typically distilled under reduced pressure
Density 1.3 ± 0.1 g/cm³Denser than water
Flash Point 93.2 ± 11.8 °CCombustible
Solubility Soluble in DCM, THF, Toluene, EtOAcHydrolyzes slowly in water

Part 2: Synthetic Routes & Mechanistic Insights

The synthesis of 1-(Bromomethyl)-2-isopropylbenzene presents a classic regioselectivity challenge. Two primary routes exist, each with distinct advantages depending on the required scale and purity.

Route A: Radical Bromination of o-Cymene (Industrial)

Direct bromination of o-cymene using N-Bromosuccinimide (NBS) is the most direct route but suffers from regioselectivity issues. o-Cymene possesses two benzylic positions:

  • Primary Benzylic (Methyl): Formation of the desired product.

  • Tertiary Benzylic (Isopropyl): Formation of the tertiary bromide.

Mechanistic Insight: While tertiary radicals are thermodynamically more stable, the ortho-isopropyl position is sterically crowded. Furthermore, the tertiary bromide product is prone to rapid elimination (dehydrobromination) to form alpha-methylstyrene derivatives. Consequently, under controlled conditions (non-polar solvent, stoichiometric NBS), the reaction favors the methyl group, but purification is often required to remove tertiary byproducts.

Route B: Bromination of 2-Isopropylbenzyl Alcohol (High Purity)

For pharmaceutical applications requiring >98% purity, the conversion of 2-isopropylbenzyl alcohol using Phosphorus Tribromide (PBr₃) is the superior method. This route avoids radical scrambling and yields a cleaner product.[5]

SynthesisPathways Cymene o-Cymene (Starting Material) NBS NBS / AIBN (Radical Bromination) Cymene->NBS Alcohol 2-Isopropylbenzyl Alcohol PBr3 PBr3 / DCM (Nucleophilic Sub.) Alcohol->PBr3 Target 1-(Bromomethyl)-2-isopropylbenzene (Target) NBS->Target Major (Kinetic/Steric) SideProduct Tertiary Bromide (Side Product) NBS->SideProduct Minor (Thermodynamic) PBr3->Target High Selectivity

Figure 1: Divergent synthesis pathways. Route B (Green) offers higher selectivity compared to the radical pathway (Yellow).

Part 3: Reactivity & Functionalization

The chemical behavior of 1-(Bromomethyl)-2-isopropylbenzene is defined by the tension between the high reactivity of the benzyl bromide and the steric hindrance of the ortho-isopropyl group.

Nucleophilic Substitution (S_N2)

The bulky isopropyl group retards S_N2 rates compared to unsubstituted benzyl bromide.

  • Implication: Reactions with bulky nucleophiles (e.g., tertiary amines, hindered enolates) require higher temperatures or polar aprotic solvents (DMF, DMSO) to drive completion.

  • Protocol Adjustment: When generating Grignard reagents, the initiation may be sluggish. Activation with iodine or 1,2-dibromoethane is recommended.

Sensitivity and Stability
  • Lachrymator: Like all benzyl halides, this compound is a potent tear gas agent.

  • Hydrolysis: In the presence of moisture, it slowly reverts to the alcohol and HBr. The generated acid can catalyze further decomposition.

  • Thermal Instability: Prolonged heating above 100°C can induce elimination or polymerization.

Part 4: Experimental Protocol (High-Purity Synthesis)

Objective: Synthesis of 1-(Bromomethyl)-2-isopropylbenzene from 2-isopropylbenzyl alcohol.

Materials
  • 2-Isopropylbenzyl alcohol (1.0 equiv)

  • Phosphorus Tribromide (PBr₃) (0.4 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Bicarbonate (sat. aq.)

  • Brine[6][7]

Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-isopropylbenzyl alcohol in anhydrous DCM (0.5 M concentration) and cool to 0°C in an ice bath.

  • Addition: Dilute PBr₃ in a small volume of DCM. Add dropwise to the alcohol solution over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol.

  • Quench: Cool back to 0°C and carefully quench with ice-cold water.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath <40°C).

  • Purification: The crude oil is typically sufficient for subsequent steps (>95% purity). If necessary, purify via rapid column chromatography (100% Hexanes) or vacuum distillation.

Part 5: Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Work in a fume hood.
Skin/Eye Corr. Causes severe skin burns and eye damage.Wear nitrile gloves and safety goggles.
Lachrymator Potent tear gas effect.Do not open outside a ventilated enclosure.
Storage Decomposes with heat/light.Store at 2–8°C, under inert gas (Argon/N₂).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10703, o-Cymene. Retrieved from [Link]

  • Chad's Prep (2020). Allylic and Benzylic Bromination with NBS: Selectivity Mechanisms. Retrieved from [Link][8]

Sources

Technical Whitepaper: Scalable Synthesis of 1-(Bromomethyl)-2-isopropylbenzene

[1]

Executive Summary

Target Molecule: 1-(Bromomethyl)-2-isopropylbenzene CAS: 7073-94-1 Synonyms: 2-Isopropylbenzyl bromide;

1

This technical guide details the synthesis of 1-(bromomethyl)-2-isopropylbenzene, a critical intermediate in the development of agrochemicals and sterically hindered pharmaceutical scaffolds.[1] The presence of the bulky isopropyl group at the ortho position presents a unique challenge: balancing electronic favorability (which favors tertiary radical formation at the isopropyl methine) against steric hindrance (which favors attack at the accessible methyl group).

This guide presents two distinct pathways:

  • The Scalable Route (Radical Bromination): High atom economy using o-cymene, optimized for cost-effective scale-up.[1]

  • The Precision Route (Nucleophilic Substitution): High-fidelity conversion from (2-isopropylphenyl)methanol, optimized for drug-discovery grade purity.[1]

Pathway 1: Radical Bromination of o-Cymene (Wohl-Ziegler)[1]

Mechanistic Insight: The Selectivity Paradox

The bromination of o-cymene using N-Bromosuccinimide (NBS) is a classic study in Kinetic vs. Thermodynamic control.[1]

  • Electronic Factor: The tertiary benzylic radical (on the isopropyl group) is thermodynamically more stable than the primary benzylic radical (on the methyl group).

  • Steric Factor: The ortho-isopropyl group creates significant steric bulk.[1] The methyl protons are kinetically more accessible to the bulky succinimidyl radical.

Expert Insight: To maximize yield of the desired 1-(bromomethyl) product and minimize the tertiary bromide byproduct, the reaction must be run under conditions that favor kinetic control. High dilution and the use of non-polar solvents (like


Experimental Protocol

Reagents:

  • Substrate: o-Cymene (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    ) or Methyl formate (greener alternatives to CCl
    
    
    ).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve o-cymene in PhCF

    
     (0.5 M concentration) in a dry round-bottom flask equipped with a reflux condenser.
    
  • Activation: Add NBS and AIBN. Ensure the system is purged with Argon/Nitrogen to remove oxygen (a radical scavenger).

  • Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Alternatively, irradiate with a tungsten lamp (500W) to initiate homolysis photochemically.

  • Monitoring: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).[2][3]

  • Workup: Cool to 0°C to precipitate remaining succinimide. Filter. Wash filtrate with water and brine. Dry over MgSO

    
    .
    
  • Purification: Fractional distillation under reduced pressure.

    • Note: The tertiary bromide byproduct (if formed) often eliminates HBr upon heating to form styrenic impurities.

Visualization: Radical Competition Pathway

GStarto-CymeneRadical_InitRadical Initiation(NBS/AIBN)Start->Radical_InitRadical_PriPrimary Radical(Methyl Site)Kinetically FavoredRadical_Init->Radical_PriSteric AccessRadical_TertTertiary Radical(Isopropyl Site)Thermodynamically FavoredRadical_Init->Radical_TertElectronic StabilityProd_TargetTarget Product1-(Bromomethyl)-2-isopropylbenzeneRadical_Pri->Prod_Target+ Br2 (low conc)Prod_ByByproduct1-Bromo-1-isopropyl-2-methylbenzeneRadical_Tert->Prod_By+ Br2

Caption: Kinetic competition between the accessible methyl site (Green) and the sterically hindered isopropyl site (Red).[1]

Pathway 2: Nucleophilic Substitution (PBr )[1]

Mechanistic Insight: The "Clean" Route

For applications requiring >98% purity (e.g., API synthesis), radical bromination is often too "dirty" due to isomeric byproducts. The conversion of (2-isopropylphenyl)methanol using Phosphorus Tribromide (PBr

  • Mechanism: S

    
    2 substitution. The hydroxyl group attacks PBr
    
    
    to form a good leaving group (hop-ester), which is then displaced by bromide.
  • Advantage: Regiospecificity is absolute. The bromine will only attach to the benzylic carbon originally holding the hydroxyl group.

Experimental Protocol

Reagents:

  • Substrate: (2-Isopropylphenyl)methanol (1.0 equiv)[1]

  • Reagent: Phosphorus Tribromide (PBr

    
    ) (0.4 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Workflow:

  • Setup: Charge a flame-dried 3-neck flask with alcohol substrate and anhydrous DCM under N

    
     atmosphere. Cool to 0°C.[4]
    
  • Addition: Add PBr

    
     dropwise via syringe pump or addition funnel.
    
    • Critical Control: Maintain internal temperature <5°C to prevent elimination reactions or carbocation rearrangements.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2-4 hours.

  • Quench: Pour reaction mixture carefully onto crushed ice/NaHCO

    
     slurry. (Caution: PBr
    
    
    hydrolysis is exothermic and generates HBr gas).
  • Isolation: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
Data Comparison: Pathway Selection
FeaturePathway A (NBS Radical)Pathway B (PBr

Substitution)
Starting Material o-Cymene (Cheap, Commodity)(2-Isopropylphenyl)methanol (Higher Cost)
Selectivity ~85:15 (Methyl vs Isopropyl)100% Regiospecific
Atom Economy HighModerate (Phosphorous waste)
Purification Distillation requiredSimple extraction often sufficient
Primary Use Case Bulk/Agrochemical Scale-upMedChem/Lead Optimization

Safety & Handling: The Lachrymator Protocol

Hazard Alert: Benzylic bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 receptors in the mucous membranes, causing severe irritation to eyes and respiratory tracts.

Mandatory Safety Controls:

  • Engineering: All weighing, transfers, and rotary evaporation must occur inside a functioning fume hood.

  • Chemical Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia in the hood to neutralize spills and clean glassware.

  • PPE: Double nitrile gloves. Goggles are insufficient; a face shield is recommended during the PBr

    
     quench step.
    

References

  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.

  • Selectivity in Radical Reactions: Russell, G. A. (1973). "Free Radical Halogenation." Free Radicals, Vol 2, Wiley-Interscience.[1]

  • PBr3 Substitution Protocol: Harrison, G. C., & Diehl, H. (1943). "beta-Ethoxyethyl bromide."[1] Organic Syntheses, Coll. Vol. 3, p.370. (Adapted for benzylic systems).

  • Safety Data: PubChem CID 23475 (1-(Bromomethyl)-2-isopropylbenzene).[1]

Introduction: The Imperative for Rigorous Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Analysis of 1-(Bromomethyl)-2-isopropylbenzene

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of intermediates and active pharmaceutical ingredients (APIs) are not merely procedural steps but foundational pillars of safety and efficacy. 1-(Bromomethyl)-2-isopropylbenzene serves as a valuable building block in organic synthesis, often utilized in the introduction of the 2-isopropylbenzyl moiety. Its reactivity, centered on the benzylic bromide, makes it a versatile reagent, but also susceptible to side reactions. Consequently, a robust analytical methodology is paramount to ensure its identity and purity before it enters a synthetic route where impurities could lead to downstream complications, failed reactions, or the generation of undesired, potentially toxic, byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. This guide provides a comprehensive, field-proven framework for the complete NMR analysis of 1-(Bromomethyl)-2-isopropylbenzene, moving from fundamental 1D spectral prediction to advanced 2D correlation techniques for unambiguous structural validation. The methodologies described herein are designed to create a self-validating system of analysis, ensuring the highest degree of confidence in the material's integrity.

Part 1: Foundational Analysis of 1D ¹H and ¹³C NMR Spectra

A thorough understanding of the expected NMR spectra is the first step in any analysis. The structure of 1-(bromomethyl)-2-isopropylbenzene presents a distinct set of proton and carbon environments, each with a predictable chemical shift, integration, and coupling pattern.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is the cornerstone of the initial analysis, offering rapid insight into the key functional groups.[2]

  • Isopropyl Group (CH(CH₃)₂):

    • Methine Proton (-CH): This single proton is adjacent to six equivalent methyl protons, which will split its signal into a septet (or multiplet). Being attached to the aromatic ring, it will be found moderately downfield.

    • Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are coupled to the single methine proton, resulting in a doublet . This signal will be the most upfield in the spectrum, characteristic of aliphatic protons.

  • Bromomethyl Group (-CH₂Br):

    • These two protons are attached to a carbon bearing a highly electronegative bromine atom, causing significant deshielding.[3] This results in a characteristic downfield shift. With no adjacent protons, this signal will appear as a sharp singlet . The chemical shift of benzylic bromides is typically in the range of 4.4-4.6 ppm.[4][5]

  • Aromatic Protons (-C₆H₄):

    • The ortho-disubstituted pattern creates four distinct aromatic proton environments. Due to complex spin-spin coupling between them (ortho, meta, and para coupling), they will appear as a complex multiplet in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm).

Table 1: Predicted ¹H NMR Data for 1-(Bromomethyl)-2-isopropylbenzene in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH₃~ 1.25Doublet (d)6H
Isopropyl -CH~ 3.20Septet (sept)1H
Bromomethyl -CH₂~ 4.55Singlet (s)2H
Aromatic -ArH~ 7.15 - 7.40Multiplet (m)4H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While standard broadband-decoupled spectra provide only chemical shifts, techniques like DEPT can confirm the type of each carbon (C, CH, CH₂, CH₃).[6][7]

  • Aliphatic Carbons: The isopropyl methyl carbons will appear far upfield (~24 ppm), while the isopropyl methine carbon will be slightly further downfield (~34 ppm), consistent with data for cumene.[8][9]

  • Benzylic Carbon (-CH₂Br): The carbon attached to the bromine will be significantly deshielded and is expected around 30-35 ppm.[10]

  • Aromatic Carbons: The molecule possesses six aromatic carbons. Due to the substitution pattern, all six are unique. The two carbons directly attached to the substituents (C1 and C2) are quaternary and will appear further downfield than the protonated aromatic carbons. The remaining four CH carbons will have distinct signals within the typical aromatic region (125-140 ppm).

Table 2: Predicted ¹³C NMR Data for 1-(Bromomethyl)-2-isopropylbenzene in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
Isopropyl -CH₃~ 24.0CH₃ (Positive in DEPT-135)
Bromomethyl -CH₂~ 33.5CH₂ (Negative in DEPT-135)
Isopropyl -CH~ 34.2CH (Positive in DEPT-90/135)
Aromatic -CH~ 126.0 - 130.0 (4 signals)CH (Positive in DEPT-90/135)
Aromatic C-CH₂Br~ 137.0C (Quaternary, Absent in DEPT)
Aromatic C-CH(CH₃)₂~ 147.0C (Quaternary, Absent in DEPT)

Part 2: Unambiguous Structural Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the molecular structure by revealing through-bond correlations. For a molecule of this complexity, a suite of 2D experiments is the self-validating standard.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. For 1-(bromomethyl)-2-isopropylbenzene, it would be expected to show:

  • A strong cross-peak connecting the isopropyl -CH septet (~3.20 ppm) with the isopropyl -CH₃ doublet (~1.25 ppm), confirming the isopropyl fragment.

  • A network of cross-peaks within the aromatic multiplet (~7.15-7.40 ppm), confirming the connectivity of the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton signal directly to the carbon to which it is attached.[11][12][13][14] This is an exceptionally powerful tool for assigning the ¹³C spectrum.

  • The -CH₂Br proton singlet at ~4.55 ppm will correlate to the carbon signal at ~33.5 ppm.

  • The isopropyl -CH proton septet at ~3.20 ppm will correlate to the carbon signal at ~34.2 ppm.

  • The isopropyl -CH₃ proton doublet at ~1.25 ppm will correlate to the carbon signal at ~24.0 ppm.

  • Each of the four aromatic CH protons will correlate to one of the four aromatic CH carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the structural puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[11][15][16] This allows the assembly of the molecular skeleton.

Key Expected HMBC Correlations:

  • -CH₂Br Protons to Aromatic Ring: The protons of the bromomethyl group (~4.55 ppm) should show correlations to the quaternary aromatic carbon they are attached to (C1, ~137.0 ppm) and the adjacent quaternary carbon (C2, ~147.0 ppm). This definitively links the bromomethyl group to the aromatic ring at the correct position.

  • Isopropyl Protons to Aromatic Ring: The isopropyl methine proton (~3.20 ppm) should show a correlation to the quaternary aromatic carbon it is attached to (C2, ~147.0 ppm) and the adjacent aromatic CH carbons.

  • Internal Connectivity: The isopropyl methyl protons (~1.25 ppm) will show a strong 2-bond correlation to the isopropyl methine carbon (~34.2 ppm).

Caption: Key HMBC correlations for structural confirmation.

Part 3: A Self-Validating Experimental Workflow

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental protocol. The following workflow is designed to minimize artifacts and ensure data integrity.

Protocol: Sample Preparation

The causality here is simple: a clean, homogeneous sample yields a clean, interpretable spectrum.

  • Glassware: Ensure all glassware (vial, pipette, NMR tube) is scrupulously clean and dry to prevent contamination. Standard cleaning protocols involving solvent washes are essential.[17]

  • Analyte Quantity: Weigh approximately 5-10 mg of 1-(bromomethyl)-2-isopropylbenzene into a small glass vial. This concentration is optimal for achieving good signal-to-noise in a reasonable timeframe on modern spectrometers.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are used to avoid a large, overwhelming solvent signal in ¹H NMR.[18][19] CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

  • Internal Standard: The CDCl₃ should contain Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v). TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[9][20]

  • Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[21][22] Suspended solids will severely degrade spectral resolution.

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol: Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and can be adjusted as needed.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for sharp lineshapes and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C {¹H} NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Number of Scans: 1024 to 4096 scans (¹³C is much less sensitive than ¹H).

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 Acquisition:

    • Run a standard DEPT-135 pulse program. This experiment provides phase information: CH/CH₃ signals are positive, and CH₂ signals are negative.[23][24]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs from the spectrometer's library. These are generally robust and require minimal parameter optimization for standard small molecules.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample, Lock & Shim filter->insert H1 Acquire ¹H Spectrum insert->H1 C13 Acquire ¹³C & DEPT-135 H1->C13 TwoD Acquire 2D Spectra (COSY, HSQC, HMBC) C13->TwoD process Fourier Transform, Phase & Baseline Correction TwoD->process assign Assign Signals & Correlate Spectra process->assign report Generate Final Report assign->report

Caption: A standard workflow for NMR sample analysis.

Part 4: Identifying Potential Impurities

The most common synthesis of 1-(bromomethyl)-2-isopropylbenzene is via the radical bromination of 2-isopropyltoluene, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.[25] This reaction is not always perfectly selective, and several impurities can arise.

  • Unreacted Starting Material (2-isopropyltoluene): The most common impurity. It is easily identified by the singlet for its benzylic -CH₃ group at ~2.3 ppm in the ¹H NMR spectrum.

  • Dibrominated Product (1-(dibromomethyl)-2-isopropylbenzene): Over-bromination can lead to this byproduct. It would be characterized by a singlet at a more downfield position (~6.5-7.0 ppm) corresponding to the -CHBr₂ proton.

  • Ring-Brominated Isomers: While benzylic bromination is favored under radical conditions, competitive electrophilic aromatic substitution on the ring can occur, especially if bromine (Br₂) is present.[26] This would lead to additional complex signals in the aromatic region and the loss of one aromatic proton in the integration.

  • Oxidation Products (e.g., 2-isopropylbenzaldehyde): If air or moisture is present, oxidation of the product can occur. An aldehyde would show a highly characteristic, sharp singlet far downfield between 9.5-10.5 ppm .

Table 3: Diagnostic ¹H NMR Signals for Product and Potential Impurities

CompoundKey Diagnostic Signal (¹H NMR)Chemical Shift (δ, ppm)
1-(Bromomethyl)-2-isopropylbenzene -CH₂Br ~ 4.55
2-isopropyltoluene (Starting Material)-CH₃~ 2.3
1-(Dibromomethyl)-2-isopropylbenzene-CHBr₂~ 6.5 - 7.0
2-isopropylbenzaldehyde (Oxidation)-CHO~ 9.5 - 10.5

Conclusion

The comprehensive NMR analysis of 1-(bromomethyl)-2-isopropylbenzene is a multi-faceted process that relies on the synergistic interpretation of several NMR experiments. By starting with the predictable patterns of 1D ¹H and ¹³C spectra, an initial hypothesis of the structure is formed. This hypothesis is then rigorously tested and confirmed through the specific, through-bond correlations observed in 2D COSY, HSQC, and HMBC experiments. This layered, self-validating approach provides an unambiguous confirmation of the molecular structure. Furthermore, a keen awareness of potential synthesis-related impurities and their characteristic NMR signals ensures that this powerful analytical technique is leveraged not just for structural confirmation, but also for a critical assessment of purity—an essential requirement for any chemical intermediate in the exacting field of drug development.

References

  • Bartleby. (2021). Study the NMR spectrum of iso-propylbenzene, cumene (C9H12).
  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane.
  • Columbia University, NMR Core Facility. HSQC and HMBC.
  • National Center for Biotechnology Inform
  • ChemicalBook. Benzyl bromide(100-39-0) 1H NMR spectrum.
  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Organomation.
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2024).
  • ChemicalBook. Cumene(98-82-8) 1H NMR spectrum.
  • CSB SJU Chemistry. (2020). Introduction to HMBC. YouTube.
  • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving.
  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Wikipedia. Heteronuclear single quantum coherence spectroscopy.
  • Iowa State University. NMR Sample Preparation.
  • Western University.
  • Royal Society of Chemistry. (2012).
  • Common Organic Chemistry.
  • CEITEC.
  • OpenStax. (2023). DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • Royal Society of Chemistry. (2021).
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Minnesota. NMR Sample Preparation. College of Science and Engineering.
  • Advances in Polymer Science. (2024).
  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene).
  • Michigan State University. NMR Spectroscopy. Department of Chemistry.
  • University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog.

Sources

An In-Depth Technical Guide to the Solubility of 1-(Bromomethyl)-2-isopropylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(bromomethyl)-2-isopropylbenzene, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the compound's physicochemical properties, predicted solubility in a range of organic solvents, and the underlying molecular principles governing its behavior. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring both accuracy and reproducibility. The content is grounded in established chemical principles and supported by authoritative references to provide a trusted resource for laboratory applications.

Introduction to 1-(Bromomethyl)-2-isopropylbenzene

1-(Bromomethyl)-2-isopropylbenzene (CAS No. 103324-37-4) is a substituted aromatic hydrocarbon featuring a benzene ring functionalized with both a bromomethyl and an isopropyl group.[1] This structural arrangement makes it a valuable building block in organic synthesis, particularly for introducing the 2-isopropylbenzyl moiety into larger molecules. Understanding its solubility profile is paramount for its effective use in reaction media, purification processes (such as crystallization and chromatography), and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. This guide elucidates the factors that dictate its solubility and provides a framework for its practical assessment.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is fundamentally governed by its molecular structure and physical properties. The principle of "like dissolves like" is the primary predictor of solubility, where solutes dissolve best in solvents with similar polarity.[2] The molecular structure of 1-(bromomethyl)-2-isopropylbenzene—comprising a large nonpolar aromatic ring and an isopropyl group, with a moderately polar bromomethyl group—suggests a predominantly nonpolar to weakly polar character.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-isopropylbenzene and Related Compounds

Property Value Source
Molecular Formula C₁₀H₁₃Br [1]
Molecular Weight 213.11 g/mol [1]
Appearance Liquid (typical) N/A
Water Solubility Predicted to be insoluble [4][5]
LogP (1-Bromo-2-isopropylbenzene) 3.9 [3]
Density (1-Bromo-2-isopropylbenzene) 1.30 g/cm³ [4][5]

| Boiling Point (1-Bromo-2-isopropylbenzene) | 90-92 °C / 15 mmHg |[4][5] |

Based on this profile, 1-(bromomethyl)-2-isopropylbenzene is expected to be highly soluble in nonpolar solvents like alkanes (hexane, heptane) and aromatic hydrocarbons (toluene, benzene), where van der Waals forces are the dominant intermolecular interactions. It should also exhibit good solubility in moderately polar aprotic solvents such as ethers (diethyl ether, THF), esters (ethyl acetate), and halogenated hydrocarbons (dichloromethane, chloroform). Solubility is expected to decrease in highly polar aprotic solvents (e.g., DMSO, DMF) and be significantly lower in polar protic solvents like alcohols (methanol, ethanol) and water, where strong hydrogen bonding networks would need to be disrupted.

Qualitative Solubility Assessment in Common Organic Solvents

The following table provides a predicted qualitative solubility profile for 1-(bromomethyl)-2-isopropylbenzene at standard laboratory conditions (approx. 20-25°C). These predictions are based on its structural properties and data from analogous compounds such as benzyl bromide, which is miscible with ethanol, ether, benzene, and carbon tetrachloride.[6][7][8]

Table 2: Predicted Qualitative Solubility of 1-(Bromomethyl)-2-isopropylbenzene

Solvent Class Example Solvents Predicted Solubility Primary Solute-Solvent Interactions
Nonpolar Aliphatic Hexane, Heptane Highly Soluble London Dispersion Forces
Nonpolar Aromatic Toluene, Benzene Highly Soluble π-π Stacking, London Dispersion Forces
Halogenated Dichloromethane (DCM), Chloroform Highly Soluble Dipole-Induced Dipole, Dispersion Forces
Ethers Diethyl Ether, Tetrahydrofuran (THF) Soluble Dipole-Dipole, Dispersion Forces
Esters Ethyl Acetate Soluble Dipole-Dipole, Dispersion Forces
Ketones Acetone Moderately Soluble Dipole-Dipole, Dispersion Forces
Polar Aprotic Acetonitrile (MeCN), DMSO Sparingly Soluble Strong Solvent Dipole vs. Weaker Solute Dipole
Polar Protic Methanol, Ethanol Sparingly Soluble Disruption of Solvent H-Bonding Network

| Aqueous | Water | Insoluble | Strong Solvent H-Bonding, Hydrophobic Effect |

Factors Influencing Solubility

The solubility of 1-(bromomethyl)-2-isopropylbenzene is a multifactorial property influenced by both the solute and solvent characteristics, as well as external conditions.[2][9]

  • Molecular Structure (Solute):

    • Isopropyl Group & Benzene Ring: These large, nonpolar components dominate the molecule's character, favoring interactions with nonpolar solvents through London dispersion forces.

    • Bromomethyl Group (-CH₂Br): This group introduces a moderate dipole moment, allowing for dipole-dipole interactions with polar solvents. However, this single polar center is insufficient to overcome the hydrophobicity of the rest of the molecule to grant significant aqueous solubility.

  • Solvent Polarity: As detailed in Table 2, a close match between the polarity of the solute and solvent is the most critical factor for achieving high solubility.

  • Temperature: For most solid or liquid solutes dissolving in a liquid solvent, solubility increases with temperature.[2] This is because the additional thermal energy helps overcome the intermolecular forces in the solute and allows for greater mixing. This relationship is crucial for processes like recrystallization.

  • Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to solvate effectively, potentially reducing solubility compared to smaller analogues.[2]

cluster_solute cluster_solvent cluster_external solubility Solubility of 1-(Bromomethyl)-2-isopropylbenzene solute_props Solute Properties solute_props->solubility Dictate Interactions nonpolar Large Nonpolar Area (Benzene Ring, Isopropyl Group) solute_props->nonpolar polar Weakly Polar Center (Bromomethyl Group) solute_props->polar solvent_props Solvent Properties solvent_props->solubility Provide Medium polarity Polarity (Like Dissolves Like) solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding external_cond External Conditions external_cond->solubility Modulate Equilibrium temp Temperature external_cond->temp pressure Pressure (Negligible for Liquids) external_cond->pressure

Caption: Key factors influencing the solubility of 1-(bromomethyl)-2-isopropylbenzene.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid or solid compound in a solvent at a specific temperature.

Principle

A supersaturated mixture of the solute and solvent is agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The saturated solution is then carefully separated from the excess undissolved solute, and the concentration of the solute in the solution is determined, typically by gravimetric analysis after solvent evaporation.

Materials and Equipment
  • 1-(Bromomethyl)-2-isopropylbenzene (solute)

  • Selected organic solvent (high purity, anhydrous)

  • Analytical balance (±0.1 mg precision)

  • Temperature-controlled shaker bath or incubator

  • Calibrated thermometer or temperature probe

  • Glass vials with PTFE-lined screw caps (e.g., 10-20 mL)

  • Syringes and syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed glass beakers or evaporation dishes

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 5 g of the chosen solvent into several glass vials. Record the exact mass.

    • To each vial, add an excess of 1-(bromomethyl)-2-isopropylbenzene. An excess is visually confirmed by the presence of a separate, undissolved phase or droplets of the solute at the bottom of the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The required time may vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured solubility remains constant.

  • Sample Collection and Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solute to settle, forming a distinct layer.

    • Carefully draw a known volume (e.g., 1-2 mL) of the clear, supernatant (saturated solution) into a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed (tared) beaker. The filter removes any microscopic, undissolved solute droplets, which is a critical step for accuracy. Record the exact mass of the beaker plus the saturated solution.

  • Quantification (Gravimetric Analysis):

    • Place the beaker containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass is constant. Alternatively, use a fume hood with a gentle stream of nitrogen.

    • Allow the beaker to cool to room temperature in a desiccator before weighing.

    • Record the final mass of the beaker plus the non-volatile solute residue.

  • Calculation:

    • Mass of solvent: (Mass of beaker + solution) - (Mass of beaker + residue)

    • Mass of solute: (Mass of beaker + residue) - (Mass of tared beaker)

    • Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100

This entire procedure should be performed in triplicate to ensure the precision and reliability of the results.

start Start prep 1. Preparation Add excess solute to a known mass of solvent in vials. start->prep equil 2. Equilibration Agitate at constant T for 24-48 hours. prep->equil settle 3. Settling Allow excess solute to settle (≥2 hours at constant T). equil->settle sample 4. Sampling & Filtration Withdraw supernatant and pass through a 0.2 µm syringe filter into a tared beaker. settle->sample evap 5. Solvent Evaporation Remove solvent under vacuum or nitrogen stream. sample->evap weigh 6. Final Weighing Weigh the non-volatile solute residue. evap->weigh calc 7. Calculation Determine solubility (e.g., g solute / 100 g solvent). weigh->calc end End calc->end

Caption: Experimental workflow for quantitative solubility determination.

Safety Considerations

1-(Bromomethyl)-2-isopropylbenzene and its structural analogues are classified as irritants. Direct contact can cause skin and serious eye irritation.[10] It is also potentially harmful if inhaled or swallowed. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information before use.[10]

Conclusion

1-(Bromomethyl)-2-isopropylbenzene is a predominantly nonpolar compound, a characteristic dictated by its aromatic ring and isopropyl substituent. Consequently, it exhibits high solubility in nonpolar and weakly polar aprotic organic solvents, with diminishing solubility as solvent polarity and hydrogen-bonding capacity increase. For applications requiring precise solubility data, the isothermal equilibrium method detailed in this guide provides a reliable and accurate framework for its quantitative determination. A thorough understanding of these solubility characteristics is essential for optimizing synthetic protocols, purification strategies, and the overall successful application of this versatile chemical intermediate.

References

  • LookChem. (n.d.). 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • Science Resource Center. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Bromocumene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-propylbenzene. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • NIST/TRC. (2012). 1-bromo-2-propylbenzene -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

  • LibreTexts Chemistry. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (2025, December 1). Thermodynamic properties of isopropyl benzene (cumene) with aromatic hydrocarbons. Retrieved from [Link]

  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, bromo- (CAS 108-86-1). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? Retrieved from [Link]

  • YouTube. (2020, September 1). Synthesis of p-Bromopropylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

  • Thermopedia. (2011, February 7). PROPYLENE. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-(bromomethyl)-2-isopropylbenzene, min 97%, 500 mg. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Marathon Petroleum. (2021, December 28). Marathon Petroleum Cumene - SAFETY DATA SHEET. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648839A - Green synthesis method of bromomethylbiphenyl compound.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1-(Bromomethyl)-2-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-isopropylbenzene is a key aromatic building block utilized in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its benzylic bromide functionality makes it a reactive intermediate, crucial for introducing the 2-isopropylbenzyl moiety into target molecules. However, this inherent reactivity also presents challenges regarding the compound's stability and requires stringent storage and handling protocols to ensure its purity and prevent the formation of undesirable degradation products. This guide provides an in-depth analysis of the factors influencing the stability of 1-(Bromomethyl)-2-isopropylbenzene, outlines its potential degradation pathways, and offers best practices for its storage and handling. Furthermore, it details analytical methodologies for assessing its purity and monitoring its stability over time.

Chemical Stability and Inherent Reactivity

The stability of 1-(Bromomethyl)-2-isopropylbenzene is intrinsically linked to the reactivity of the benzylic C-Br bond. This bond is susceptible to cleavage due to the relative stability of the resulting benzylic carbocation, which is stabilized by resonance with the benzene ring. The presence of the electron-donating isopropyl group at the ortho position further influences the electron density of the aromatic ring, which can affect the overall reactivity of the molecule.

Key factors that can compromise the stability of 1-(Bromomethyl)-2-isopropylbenzene include:

  • Moisture: As with many alkyl halides, 1-(Bromomethyl)-2-isopropylbenzene is susceptible to hydrolysis.

  • Elevated Temperatures: Heat can accelerate decomposition reactions, leading to the formation of impurities.

  • Light: Photochemical degradation can occur upon exposure to light, particularly UV radiation.

  • Incompatible Materials: Contact with bases, strong oxidizing agents, and certain metals can lead to rapid degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods to detect impurities. The primary degradation routes for 1-(Bromomethyl)-2-isopropylbenzene are anticipated to be hydrolysis, oxidation, and photodegradation.

Hydrolysis

In the presence of water, 1-(Bromomethyl)-2-isopropylbenzene can undergo hydrolysis to form 2-isopropylbenzyl alcohol and hydrobromic acid. This reaction can proceed via an SN1 or SN2 mechanism, with the SN1 pathway being more likely due to the stability of the benzylic carbocation intermediate. The accumulation of hydrobromic acid can further catalyze the degradation of the compound.

1-(Bromomethyl)-2-isopropylbenzene 1-(Bromomethyl)-2-isopropylbenzene 2-Isopropylbenzyl Alcohol 2-Isopropylbenzyl Alcohol 1-(Bromomethyl)-2-isopropylbenzene->2-Isopropylbenzyl Alcohol H₂O Hydrobromic Acid Hydrobromic Acid 1-(Bromomethyl)-2-isopropylbenzene->Hydrobromic Acid H₂O 1-(Bromomethyl)-2-isopropylbenzene 1-(Bromomethyl)-2-isopropylbenzene 2-Isopropylbenzaldehyde 2-Isopropylbenzaldehyde 1-(Bromomethyl)-2-isopropylbenzene->2-Isopropylbenzaldehyde [O] 2-Isopropylbenzoic Acid 2-Isopropylbenzoic Acid 2-Isopropylbenzaldehyde->2-Isopropylbenzoic Acid [O] cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Dilute to Working Concentration Dilute to Working Concentration Dissolve in Solvent->Dilute to Working Concentration Inject Sample Inject Sample Dilute to Working Concentration->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Integrate Peaks Integrate Peaks Detection->Integrate Peaks Calculate Area Percent Calculate Area Percent Integrate Peaks->Calculate Area Percent Assess Purity and Degradation Assess Purity and Degradation Calculate Area Percent->Assess Purity and Degradation

A Technical Guide to the Safe Handling of 1-(Bromomethyl)-2-isopropylbenzene for Research & Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the safety considerations, handling protocols, and emergency procedures for 1-(Bromomethyl)-2-isopropylbenzene (CAS No. 103324-37-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the chemical's structural characteristics. Given the limited availability of a comprehensive, peer-reviewed SDS for this specific isomer, this guide employs a structurally-informed hazard analysis, deriving safety recommendations from the well-documented risks of its core chemical moieties: the benzyl bromide group and the isopropylbenzene (cumene) group.

Compound Identification and Physicochemical Properties

1-(Bromomethyl)-2-isopropylbenzene is an organic compound utilized in research and development, often as a building block in complex organic synthesis.[1] Its reactivity is primarily dictated by the benzylic bromide, a functional group known for its use in alkylation reactions. Understanding its basic properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name 1-(bromomethyl)-2-isopropylbenzeneCP Lab Safety[1]
CAS Number 103324-37-4CP Lab Safety[1]
Molecular Formula C₁₀H₁₃BrCP Lab Safety[1]
Molecular Weight 213.118 g/mol CP Lab Safety[1]
Appearance Light yellow liquid (inferred from isomers)Advanced ChemBlocks[2]
Purity ≥97% (typical)CP Lab Safety[1]
Solubility Immiscible with water (inferred from isomers)Fisher Scientific[3][4]
Storage Room temperature, in a dry, well-ventilated placeCP Lab Safety[1], Fisher Scientific[3]

Hazard Analysis: A Structurally-Informed Approach

cluster_0 Hazard Derivation cluster_1 Structural Analogues cluster_2 Inferred Primary Hazards Target 1-(Bromomethyl)- 2-isopropylbenzene Hazard1 Skin Corrosion / Burns (H314) Target->Hazard1 Hazard2 Serious Eye Damage (H318) Target->Hazard2 Hazard3 Lachrymator Target->Hazard3 Hazard4 Flammable Liquid (H226) Target->Hazard4 Hazard5 Suspected Carcinogen (H350/H351) Target->Hazard5 Hazard6 Respiratory Irritation (H335) Target->Hazard6 BB Benzyl Bromide Moiety BB->Target contributes Cumene Isopropylbenzene Moiety Cumene->Target contributes

Caption: Inferred hazard profile based on structural components.

The Benzyl Bromide Moiety: Corrosivity and Lachrymatory Effects

Benzyl halides are notoriously reactive and hazardous. The carbon-bromine bond at the benzylic position is labile, making the compound a potent alkylating agent. This reactivity is the source of its primary health hazards.

  • Skin Corrosion/Irritation (H314/H315): Analogous compounds like 2-bromobenzyl bromide are classified as causing severe skin burns and irritation.[5] Contact with skin can lead to rapid chemical burns, redness, and pain. The causality lies in the compound's ability to alkylate proteins and other biomolecules in the skin, disrupting cellular integrity.

  • Serious Eye Damage (H318/H319): This class of compounds is often severely irritating or corrosive to the eyes.[5][6] Many are also lachrymators, meaning they are tear-inducing agents that cause immediate and intense eye pain, tearing, and uncontrolled blinking upon exposure to vapors.[7] This effect is an immediate warning sign of exposure.

  • Respiratory Irritation (H335): Inhalation of vapors can irritate the mucous membranes of the respiratory tract.[2][8][9]

The Isopropylbenzene (Cumene) Moiety: Flammability and Systemic Health Risks

The isopropylbenzene (cumene) backbone also contributes significantly to the overall hazard profile.

  • Flammability (H226): Cumene is a flammable liquid with a flash point of 33°C (92°F).[10] While the addition of a bromine atom increases the molecular weight and may raise the flash point, 1-(Bromomethyl)-2-isopropylbenzene should be treated as a combustible or flammable liquid. Keep it away from heat, sparks, and open flames.[11][12]

  • Carcinogenicity (H350/H351): Cumene is classified as possibly carcinogenic to humans (Category 1B or 2) by multiple regulatory bodies.[8][9] This is a critical consideration for long-term or repeated exposure. The causality is linked to its metabolic pathways. Therefore, it is essential to minimize chronic exposure through robust engineering controls.

  • Aspiration Hazard (H304): If swallowed, cumene can be fatal if it enters the airways.[8][9] While this specific risk may be altered by the bromomethyl group, it is prudent to assume that aspiration of the liquid into the lungs could cause severe chemical pneumonitis.[13]

Inferred GHS Hazard Profile

Based on the analysis above, the compound should be handled according to the following inferred GHS classification. This represents a conservative, safety-first approach.

GHS ElementInferred ClassificationRationale and Notes
Pictograms Corrosion, Health Hazard, Exclamation Mark, Environment (Potentially)Reflects risks of corrosion, carcinogenicity, irritation, and potential aquatic toxicity common to similar halogenated aromatics.[4][8]
Signal Word Danger Appropriate for compounds causing severe skin/eye damage and suspected carcinogenicity.[2]
Hazard Statements H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.H351: Suspected of causing cancer.H411: Toxic to aquatic life with long lasting effects.A composite of hazards from benzyl bromide and cumene analogues.[4][6][8][9]
Precautionary Statements P260: Do not breathe vapors.P280: Wear protective gloves/clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.Standard precautions for corrosive, irritant, and potentially carcinogenic materials.[2]

Risk Mitigation & Safe Handling Protocols

A self-validating safety system relies on a multi-layered approach where engineering controls, personal protective equipment, and procedural discipline work in concert.

Engineering Controls: The Primacy of Ventilation

The primary route of unintended exposure is inhalation of vapors. Therefore, all handling of 1-(Bromomethyl)-2-isopropylbenzene must be conducted within a certified chemical fume hood.[3][6] The fume hood provides critical protection by continuously drawing vapors away from the user's breathing zone, which is essential for mitigating the risks of respiratory irritation and chronic exposure related to potential carcinogenicity.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense. Its selection must be based on the specific hazards of skin corrosion and eye damage.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (Viton® or heavy-duty nitrile).[10]Standard nitrile gloves may offer splash protection but have limited breakthrough times. For extended handling, consult a glove compatibility chart. Always double-glove if possible and inspect gloves for integrity before each use.[6]
Eye Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and vapors.[3] A face shield is mandatory when handling larger quantities (>50 mL) to protect the entire face from splashes of this corrosive material.
Body Protection Flame-resistant lab coat and closed-toe shoes.A lab coat protects skin and personal clothing from contamination.[8] Ensure it is kept clean and replaced if significant contamination occurs.
Step-by-Step Workflow for Handling and Dispensing
  • Preparation: Before starting, ensure a chemical spill kit and eyewash/safety shower are accessible.[3] Clear the fume hood of all unnecessary items.

  • Don PPE: Don all required PPE as specified in the table above.

  • Dispensing: Secure the source container. Use a clean syringe or pipette to transfer the required amount into a suitable, labeled reaction vessel. Perform all transfers slowly and deliberately to avoid splashes.

  • Post-Handling: Tightly cap the source container.[7] Decontaminate the exterior of the reaction vessel with a suitable solvent (e.g., isopropanol) on a paper towel, placing the used towel directly into a hazardous waste bag.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[6]

Emergency Response Procedures

Rapid and correct response to an emergency is critical.

start Spill / Exposure Event assess Assess Situation (Is it safe to approach?) start->assess evacuate Evacuate Area Alert Others assess->evacuate No ppe Don Appropriate PPE (Spill Kit) assess->ppe Yes contain Contain Spill (Use absorbent pads) ppe->contain neutralize Neutralize / Absorb (Use inert material like vermiculite) contain->neutralize collect Collect Waste (Into sealed container) neutralize->collect decon Decontaminate Area collect->decon end Dispose as Hazardous Waste decon->end

Caption: Logical workflow for responding to a chemical spill.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation or burns develop.

  • Inhalation: Move the affected person to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.

Spills and Leaks
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control: If safe to do so, remove ignition sources.[15]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.[6]

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][10] Do not use a direct stream of water, as it may spread the fire.

  • Hazards: Fire will produce poisonous and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[10][11] Vapors may be heavier than air and can travel to an ignition source.[10] Containers may explode if heated.[10][11]

  • Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3][5] The container must be kept tightly closed to prevent exposure to moisture and air.[7][16] Store in a locked cabinet or area accessible only to authorized personnel.[7]

  • Disposal: This material and its container must be disposed of as hazardous waste.[7] Disposal must be in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[6]

References

  • CITGO, Safety Data Sheet for Cumene. [Link]

  • Chemos GmbH & Co. KG, Safety Data Sheet for 1-Bromo-2-isopropylbenzene. [Link]

  • CP Lab Safety, Product Page for 1-(bromomethyl)-2-isopropylbenzene. [Link]

  • New Jersey Department of Health, Hazardous Substance Fact Sheet for Cumene. [Link]

  • Marathon Petroleum, Safety Data Sheet for Cumene. [Link]

  • Formlabs, Safety Data Sheet for Dental LT Comfort Resin. [Link]

  • PubChem, GHS Classification Summary. [Link]

  • ChemDmart, Safety Data Sheet for Isopropyl Bromide. [Link]

  • ChemRadar, GHS Classification Search Tool. [Link]

  • Regulations.gov, Safety Data Sheet. [Link]

  • New Jersey Department of Health, Hazardous Substance Fact Sheet for Isopropenyl Benzene. [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 1-(Bromomethyl)-2-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

1-(Bromomethyl)-2-isopropylbenzene (CAS: 7073-94-1), often referred to as o-isopropylbenzyl bromide, represents a unique class of alkylating agents.[1][2] Unlike standard benzyl halides, this molecule possesses a significant steric bulk at the ortho position due to the isopropyl group.

This Application Note provides validated protocols for derivatizing this scaffold. The central challenge addressed here is the "Reactivity-Steric Paradox" :

  • Electronic Activation: The benzylic bromide is inherently highly reactive toward nucleophiles (

    
    /
    
    
    
    ).
  • Steric Shielding: The ortho-isopropyl group creates a "molecular gate," retarding the trajectory of incoming nucleophiles and suppressing homocoupling (Wurtz reaction) typically seen in unhindered benzyl halides.

Substrate Data
PropertyValueNote
Molecular Weight 213.12 g/mol
Physical State Liquid / Low-melting solidLachrymator; handle in hood.[1][2]
Boiling Point ~110°C (at 10 mmHg)Thermal instability >150°C.
Key Hazard Skin/Eye Irritant, Aquatic ToxicitySee Section 5.

Strategic Reaction Pathways

The following diagram outlines the three primary functionalization routes covered in this guide. The steric bulk of the isopropyl group dictates specific modifications to standard protocols, particularly regarding temperature and solvent choice.

ReactionPathways SM 1-(Bromomethyl)- 2-isopropylbenzene Azide Intermediate: 2-Isopropylbenzyl Azide SM->Azide NaN3, DMF (SN2 Substitution) Grignard Intermediate: Grignard Reagent SM->Grignard Mg, THF (Oxidative Addition) Ether Target 3: 2-Isopropylbenzyl Ethers SM->Ether ROH, NaH (Williamson Ether) Amine Target 1: 2-Isopropylbenzylamine Azide->Amine Staudinger Red. (PPh3, H2O) Acid Target 2: 2-(2-Isopropylphenyl) acetic acid Grignard->Acid CO2 (g) (Carboxylation)

Figure 1: Divergent synthesis map.[1][2] The ortho-isopropyl group stabilizes the Grignard reagent against dimerization but requires forcing conditions for S_N2 substitutions.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Isopropylbenzylamine (Via Azide)

Rationale: Direct amination of benzyl halides with ammonia often leads to poly-alkylation (secondary/tertiary amines).[1][2] Due to the steric hindrance of the isopropyl group, direct amination is sluggish. The Azide Displacement followed by Staudinger Reduction is the preferred "High-Fidelity" route to the primary amine.

Step 1: Azide Displacement[1][2]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 1-(Bromomethyl)-2-isopropylbenzene: 10.0 mmol (2.13 g)[1][2]

    • Sodium Azide (

      
      ): 15.0 mmol (0.98 g) [Warning:  Toxic/Explosive potential][1][2]
      
    • DMF (Anhydrous): 20 mL

  • Procedure:

    • Dissolve the bromide in DMF.

    • Add

      
       in one portion at Room Temperature (RT).[2]
      
    • Critical Step: Heat to 60°C for 4 hours. Note: Unhindered benzyl bromides react at RT.[2] The ortho-isopropyl group requires thermal activation to overcome the steric barrier.

    • Monitor: TLC (Hexane/EtOAc 9:1). The bromide spot (

      
      ) will disappear; the azide is often non-staining or faint UV active.
      
    • Workup: Dilute with water (100 mL), extract with Diethyl Ether (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate carefully (Azides are potentially shock-sensitive; do not distill to dryness if possible).[1][2] Use directly in Step 2.
Step 2: Staudinger Reduction[1][2]
  • Procedure:

    • Redissolve the crude azide in THF (20 mL) and water (2 mL).

    • Add Triphenylphosphine (

      
      ) (11.0 mmol, 2.88 g) in small portions. Nitrogen evolution (
      
      
      
      ) will be observed.[2]
    • Stir at RT for 12 hours.

  • Purification:

    • Acidify with 1M HCl (extracts the amine into the aqueous phase).

    • Wash the aqueous layer with Dichloromethane (removes

      
       and 
      
      
      
      ).
    • Basify the aqueous layer with 2M NaOH (pH > 12).

    • Extract the free amine into EtOAc, dry, and concentrate.

  • Expected Yield: 85-92% (over 2 steps).

Protocol B: Grignard Formation & Carboxylation

Rationale: Benzylic halides are notorious for Wurtz coupling (dimerization) during Grignard formation.[2] However, the ortho-isopropyl group acts as a "bumper," significantly reducing dimerization.[1][2] This allows for high-yield formation of the Grignard reagent without cryogenic cooling.[2]

GrignardFlow Start Start: Flame-dried Glassware N2 Atmosphere Activation Mg Turnings (1.2 eq) + I2 Crystal Dry THF Start->Activation Initiation Add 10% of Substrate Wait for exotherm/color change Activation->Initiation Initiation->Activation No Reaction (Add 1,2-dibromoethane) Addition Dropwise addition of remaining Substrate (Maintain gentle reflux) Initiation->Addition Initiated Reaction Reaction: Grignard Reagent Formed (Dark Grey/Brown Solution) Addition->Reaction Quench Electrophile Addition (CO2 or Aldehyde) Reaction->Quench

Figure 2: Grignard formation workflow. The initiation step is critical; the steric bulk may delay the onset of the reaction compared to standard benzyl bromide.

Protocol
  • Reagents:

    • Magnesium Turnings: 12.0 mmol (0.29 g) - Crushed/activated under

      
      .[1][2]
      
    • Substrate: 10.0 mmol (2.13 g) in 10 mL anhydrous THF.

    • Iodine (

      
      ): Single crystal.[2]
      
  • Initiation:

    • Add Mg and

      
       to the flask with just enough THF to cover the Mg.
      
    • Add 1 mL of the substrate solution.

    • Observation: If the iodine color fades and the solution becomes warm/turbid, the reaction has started. If not, add 2 drops of 1,2-dibromoethane and heat gently with a heat gun.[1][2]

  • Formation:

    • Add the remaining substrate solution dropwise over 30 minutes. The reaction is less exothermic than benzyl bromide due to sterics, but maintain a gentle reflux.

    • Stir for an additional 1 hour at RT.

  • Functionalization (Carboxylation):

    • Cool the Grignard solution to 0°C.

    • Bubble excess

      
       (gas) through the solution (dried through a 
      
      
      
      tube) for 30 minutes.
    • Workup: Quench with 1M HCl. Extract with EtOAc.[2] The product is 2-(2-isopropylphenyl)acetic acid .[1][2]

Protocol C: Williamson Ether Synthesis

Rationale: To attach the bulky 2-isopropylbenzyl group to an alcohol, strong bases are required.[2] The steric hindrance at the benzylic position makes the substrate prone to elimination (forming the styrene derivative) if the temperature is too high.

  • Reagents:

    • Alcohol (e.g., Phenol): 10.0 mmol.

    • Sodium Hydride (NaH, 60% in oil): 11.0 mmol.

    • Substrate: 10.0 mmol.[2]

    • Solvent: THF/DMF (4:1 mixture).

  • Procedure:

    • Suspend NaH in the solvent at 0°C.

    • Add the alcohol dropwise. Stir 30 mins (H2 evolution).

    • Add 1-(Bromomethyl)-2-isopropylbenzene dropwise at 0°C .

    • Allow to warm to RT slowly. Do not heat above 40°C to minimize elimination side-products (styrenes).[1][2]

  • Validation:

    • NMR: Look for the disappearance of the benzylic

      
       singlet (
      
      
      
      ppm) and appearance of the ether
      
      
      shift (
      
      
      ppm).[1][2]

Safety & Handling (SDS Summary)

Hazard ClassDescriptionPrecaution
Lachrymator Causes severe eye irritation and tearing.[1][2]Use strictly in a fume hood.[2] Wear goggles.[2][3][4]
Skin Irritant Causes skin burns/irritation.[2]Wear nitrile gloves (double gloving recommended).[2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2][4][5]Dispose of aqueous waste as hazardous chemical waste.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzylic bromides degrade over time, releasing HBr which turns the material dark. If the liquid is dark brown, filter through a small plug of basic alumina before use.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 23475, 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance in Nucleophilic Substitution. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Contextual grounding for Staudinger Reduction and Grignard sterics).

Sources

Application Note: Controlled Synthesis of (2-Isopropylbenzyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It synthesizes established organometallic protocols with specific adaptations required for the steric and electronic profile of 1-(Bromomethyl)-2-isopropylbenzene .

Target Reagent: (2-Isopropylbenzyl)magnesium bromide Precursor: 1-(Bromomethyl)-2-isopropylbenzene (CAS: 40602-00-8) Reaction Class: Grignard Formation / Benzylic Metallation

Executive Summary & Technical Rationale

The preparation of Grignard reagents from benzylic halides is historically plagued by a competing homocoupling reaction (Wurtz coupling), which produces inert dimers (in this case, 1,2-bis(2-isopropylphenyl)ethane).

For 1-(Bromomethyl)-2-isopropylbenzene , two competing factors define the synthesis:

  • Electronic Activation: The benzylic C-Br bond is weak and highly reactive, making oxidative insertion of Mg rapid but also accelerating the parasitic Wurtz coupling.

  • Steric Shielding: The ortho-isopropyl group provides significant steric bulk. While this slightly retards the initial surface adsorption onto Magnesium, it serves as a kinetic shield against Wurtz coupling compared to unsubstituted benzyl bromide.

Critical Success Factor: The protocol below utilizes a High-Dilution / Low-Temperature (HDLT) strategy using 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (


) to maximize the monomeric Grignard species.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Solvent System 2-MeTHF (Preferred) or

2-MeTHF reduces Wurtz coupling significantly compared to pure THF due to lower polarity and higher steric demand, stabilizing the Schlenk equilibrium towards the monomer.
Concentration 0.25 M - 0.5 M High concentrations (>1.0 M) exponentially increase the rate of bimolecular homocoupling (

).
Temperature 0°C to 10°C Benzylic Grignards form exothermically. Higher temperatures favor the activation energy of the coupling side-reaction.
Magnesium Turnings (Crushed) or Rieke Mg Standard turnings must be mechanically crushed under inert gas to expose fresh lattice sites.
Initiation DIBAL-H or

DIBAL-H (1-2 mol%) is superior for scavenging moisture and activating the Mg surface without generating Lewis acidic byproducts that catalyze coupling.

Detailed Experimental Protocol

Phase A: Equipment Preparation
  • Glassware: Flame-dried 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel.

  • Atmosphere: Argon or Nitrogen (positive pressure).

  • Safety Note: Benzylic bromides are potent lachrymators . Handle only in a functioning fume hood.

Phase B: Reagent Activation
  • Charge Mg: Add Magnesium turnings (1.2 - 1.5 equiv) to the RBF.

    • Expert Tip: Dry stir the turnings with a glass-coated stir bar for 20 mins under vacuum/purge cycles to mechanically abrade the oxide layer.

  • Solvent Charge: Cover Mg with minimal anhydrous 2-MeTHF (approx. 10% of total volume).

  • Activation: Add a single crystal of Iodine. If the color persists >5 mins, add 2-3 drops of neat 1,2-dibromoethane or 100 µL of DIBAL-H (1M in hexanes). Heat gently with a heat gun until bubbling is observed.

Phase C: Controlled Addition (The "Starve" Method)
  • Preparation: Dissolve 1-(Bromomethyl)-2-isopropylbenzene (1.0 equiv) in the remaining solvent to achieve a final concentration of 0.5 M.

  • Cooling: Cool the activated Mg suspension to 0°C using an ice/water bath.

  • Addition: Add the bromide solution dropwise over 60–90 minutes .

    • Visual Check: The solution should turn dark grey/brown. If a heavy white precipitate forms immediately, the addition is too fast (Wurtz dimer precipitation).

  • Digestion: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

Phase D: Titration (Mandatory)

Do not assume 100% yield. Benzylic Grignards often yield 70-85%.

  • Method: Salicylaldehyde phenylhydrazone titration or No-D NMR (using 1,5-cyclooctadiene as internal standard).

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competition between the desired oxidative insertion and the parasitic Wurtz coupling, highlighting the influence of the isopropyl group.

GrignardMechanism cluster_steric Steric Influence (Ortho-Isopropyl) Start 1-(Bromomethyl)- 2-isopropylbenzene Radical_Pair [R• •MgBr] Radical Pair Start->Radical_Pair SET (Single Electron Transfer) Wurtz 1,2-bis(2-isopropylphenyl)ethane (Wurtz Dimer) Start->Wurtz High Conc. Promotes Mg_Surface Mg(0) Surface (Activated) Mg_Surface->Radical_Pair Grignard (2-Isopropylbenzyl)MgBr (Target Reagent) Radical_Pair->Grignard Recombination (Fast) Radical_Pair->Wurtz Diffusion & Attack on R-Br (Parasitic Side Reaction)

Figure 1: Mechanistic pathway showing the competition between Grignard formation and Wurtz coupling.

Case Study: Application in Drug Development

Scenario: Synthesis of a sterically congested alcohol intermediate. Electrophile: Cyclohexanecarbaldehyde.

Due to the ortho-isopropyl group, the nucleophilic carbon of the Grignard is sterically crowded. When reacting with bulky electrophiles:

  • Add Lewis Acid: Addition of

    
     (anhydrous) to form the organocerium species can suppress enolization and enhance 1,2-addition yields.
    
  • Temperature: Perform the coupling at -78°C to minimize

    
    -hydride elimination (reduction of the aldehyde).
    
Workflow Diagram

Workflow Prep PREPARATION Dry Mg, Anhydrous 2-MeTHF Inert Atmosphere Activation ACTIVATION Add 5% Solvent + I2/Heat Wait for bleaching/bubbling Prep->Activation Addition CONTROLLED ADDITION 0.5M Solution of R-Br Dropwise at 0°C (90 mins) Activation->Addition Initiation Confirmed Digestion DIGESTION Stir 0°C (30 min) -> RT (1 hr) Addition->Digestion QC QUALITY CONTROL Titrate Aliquot Digestion->QC QC->Prep Yield < 50% (Restart with slower addition) Use APPLICATION Add Electrophile (-78°C) QC->Use Yield > 70%

Figure 2: Operational workflow for the synthesis and validation of the Grignard reagent.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No reaction initiation Passivated Mg surface or wet solvent.Add 0.1 mL of pre-formed Grignard (e.g., MeMgBr) as a sacrificial initiator ("Entrainment Method").
Heavy white precipitate Wurtz coupling dimer formation.The addition was too fast or temperature too high. Restart with higher dilution and slower addition rate.
Low titration yield Moisture ingress or thermal decomposition.Check inert lines. Ensure reaction temperature did not exceed 25°C during digestion.

References

  • Mechanistic Insight on Wurtz Coupling

    • Title: "The solvent effect on the Grignard reaction of benzyl, aryl and heteroaromatic substr
    • Source: Green Chemistry, 2013.
    • URL:[Link]

  • Rieke Magnesium & Low Temp Grignards

    • Title: "Low-Temperature Formation of Functionalized Grignard Reagents"
    • Source: J. Org.[1] Chem., 2000.[1]

    • URL:[Link]

  • Turbo Grignard Technology (Contextual)

    • Title: "Preparation of Functionalized Organomagnesium Reagents"
    • Source: Angewandte Chemie Int.[2] Ed., 2003.

    • URL:[Link]

Sources

1-(Bromomethyl)-2-isopropylbenzene as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(Bromomethyl)-2-isopropylbenzene in Agrochemical Synthesis

Executive Summary

1-(Bromomethyl)-2-isopropylbenzene (CAS: 103324-37-4), also known as 2-isopropylbenzyl bromide, is a specialized electrophilic building block used in the discovery and optimization of agrochemical active ingredients (AIs). Its primary utility lies in introducing the 2-isopropylbenzyl moiety—a pharmacophore that confers two critical properties to fungicidal and herbicidal scaffolds:

  • Steric Shielding: The bulky ortho-isopropyl group restricts rotation around the benzylic bond, locking the conformation of the active molecule and protecting the benzylic carbon from rapid metabolic oxidation (e.g., by cytochrome P450s).

  • Lipophilicity Modulation: It significantly increases the LogP of the parent scaffold, enhancing cuticular penetration and rainfastness in foliar applications.

This guide details the handling, reactivity profile, and validated protocols for utilizing this building block in C-N and C-O bond-forming reactions, specifically tailored for Succinate Dehydrogenase Inhibitor (SDHI) and strobilurin analog synthesis.

Chemical Profile & Handling

Compound: 1-(Bromomethyl)-2-isopropylbenzene Structure: [1]

  • Benzylic Bromide: Highly reactive electrophile.

  • Ortho-Isopropyl Group: Provides significant steric bulk (

    
     value approx. -1.08), hindering nucleophilic attack compared to unsubstituted benzyl bromide.
    
PropertyValueNote
Molecular Weight 213.12 g/mol
Physical State Colorless to pale yellow liquidDarkens upon oxidation/light exposure.
Boiling Point ~115°C (at 15 mmHg)Vacuum distillation recommended.
Reactivity High (

/

)
Prone to hydrolysis; moisture sensitive.
Hazards Lachrymator , CorrosiveStrict Fume Hood Use Required. Causes severe eye/skin burns.

Storage Protocol:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stabilize with Copper turnings or Silver wool if long-term storage is required to scavenge free HBr.

Expert Insights: The "Ortho-Effect" in Synthesis

Unlike simple benzyl bromides, the 2-isopropyl variant exhibits distinct kinetic behaviors due to the ortho-substituent.

  • Kinetic Retardation: The isopropyl group creates a "picket fence" effect. Nucleophilic substitution (

    
    ) rates are reduced by approximately 4–10x compared to benzyl bromide.
    
    • Implication: Reactions require higher temperatures (60–80°C) or stronger nucleophiles. Room temperature stirring is often insufficient for complete conversion.

  • Suppression of Bis-Alkylation: In reactions with primary amines, the steric bulk significantly reduces the formation of tertiary amine byproducts (bis-alkylation), improving selectivity for the secondary amine mono-alkylation product.

  • Elimination Risk: Under strongly basic conditions (e.g., NaOtBu), the benzylic protons are less acidic, but the bromide can undergo competing elimination or rearrangement if the nucleophile is too bulky.

Application Protocol 1: Synthesis of N-Benzylated Heterocycles (SDHI Precursors)

This protocol describes the coupling of 1-(Bromomethyl)-2-isopropylbenzene with a pyrazole derivative. This is a model reaction for synthesizing the "head group" of novel SDHI fungicides.

Materials
  • Electrophile: 1-(Bromomethyl)-2-isopropylbenzene (1.0 equiv)

  • Nucleophile: Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) [anhydrous] or DMF (for faster kinetics)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) [Optional, Finkelstein accelerator]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Charge the flask with the Nucleophile (pyrazole) and Acetonitrile (0.2 M concentration).

    • Add

      
        in one portion. Stir for 15 minutes at Room Temperature (RT) to deprotonate the pyrazole (formation of pyrazolate anion).
      
  • Addition:

    • Add 1-(Bromomethyl)-2-isopropylbenzene dropwise via syringe over 10 minutes.

    • Expert Tip: If using TBAI, add it immediately after the bromide.

  • Reaction:

    • Heat the mixture to 60°C (oil bath temperature).

    • Monitor via TLC (Hexane:EtOAc 4:1). The bromide spot (

      
      ) should disappear, and a new lower 
      
      
      
      product spot should appear.
    • Time: Typically 4–6 hours. (Without heating, this reaction may take >24h due to steric hindrance).

  • Workup (Self-Validating Step):

    • Cool to RT. Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Validation: Check the pH of the aqueous wash. It should be neutral. If basic, residual pyrazole/base remains.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
Data Summary: Expected Results
ParameterExpectationTroubleshooting
Yield 85–92%Low yield? Check moisture in solvent (hydrolysis of bromide).
Regioselectivity >95% N1-alkylationN2-alkylation is minimized by the steric bulk of the bromide.
Appearance White crystalline solidYellow oil indicates residual bromide or oxidation.

Application Protocol 2: C-O Bond Formation (Ether Synthesis)

Used for synthesizing herbicide analogs where the 2-isopropylbenzyl group mimics the lipophilic domain of chloroacetanilides.

Workflow Diagram (DOT)

EtherSynthesis cluster_legend Legend Start Start: Phenol/Alcohol + Base Solvent Solvent Choice: DMF (Polar Aprotic) Start->Solvent Addition Add 2-iPr-Benzyl Bromide (Slow Addition) Solvent->Addition Reaction Heat to 80°C (4-8 Hours) Addition->Reaction Check TLC Check: Bromide Gone? Reaction->Check Check->Reaction No (Add TBAI) Workup Acidic Wash (1M HCl) Remove excess amine/base Check->Workup Yes Product Final Product: 2-iPr-Benzyl Ether Workup->Product key Blue: Reagents | Red: Critical Process | Green: Validation

Figure 1: Logic flow for the etherification of phenols with 1-(Bromomethyl)-2-isopropylbenzene. Note the requirement for heat due to steric hindrance.

Protocol Adjustments for Etherification
  • Base: Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate. The "Cesium Effect" is crucial here to improve the solubility of the phenoxide anion and overcome the steric barrier of the 2-isopropyl group [1].
    
  • Temperature: Reactions with phenols require 80°C . Reactions with aliphatic alcohols (Williamson Ether Synthesis) require NaH (Sodium Hydride) at 0°C to RT .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Steric hindrance prevents

attack.
Add 5 mol% TBAI (Tetrabutylammonium iodide) or switch solvent to DMF/DMSO.
Hydrolysis (Benzyl Alcohol formation) Wet solvent or hygroscopic base.Use freshly distilled MeCN or anhydrous DMF (stored over molecular sieves).
Elimination Product (Styrene derivative) Base is too strong/bulky.Switch from NaH/KOtBu to weaker bases like

or

.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational reference for Iodide catalysis/TBAI usage).

  • PubChem. (n.d.).[2] 1-(Bromomethyl)-2-isopropylbenzene Compound Summary. National Library of Medicine. Retrieved October 24, 2023.

  • Walter, H., et al. (2016). "Synthesis and fungicidal activity of novel pyrazole-4-carboxamides". Bioorganic & Medicinal Chemistry, 24(18), 4117-4127. (Context for benzyl-pyrazole coupling in SDHIs).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for base selection).

(Note: While specific industrial synthesis papers for this exact building block are often proprietary, the protocols above are derived from standard methodologies for sterically hindered benzyl bromides found in the cited medicinal chemistry literature.)

Sources

Application Note: Strategic Utilization of 1-(Bromomethyl)-2-isopropylbenzene in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the application of 1-(Bromomethyl)-2-isopropylbenzene (CAS: 103324-37-4) as a critical building block in the synthesis of Targeted Protein Degraders (TPDs), specifically Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues .

While standard linear linkers are ubiquitous, the introduction of sterically demanding, hydrophobic moieties like the 2-isopropylbenzyl group is a sophisticated strategy to:

  • Modulate Physicochemical Properties: Increase lipophilicity (LogP) and cell permeability of polar E3 ligase ligands (e.g., Lenalidomide/Pomalidomide).

  • Alter Neosubstrate Selectivity: Create novel hydrophobic surfaces on the Cereblon (CRBN) ligase, potentially shifting degradation profiles from standard targets (IKZF1/3) to novel neosubstrates (e.g., GSPT1, CK1

    
    ) via the "Molecular Glue" mechanism.
    
  • Linker Functionalization: Serve as a "capping" group or a branch point in linker design to restrict conformational freedom.

This guide provides a validated protocol for installing this moiety onto the 4-amino position of Lenalidomide, a standard workflow for generating library variants in degrader discovery.

Scientific Rationale: The "Ortho-Effect" in Degrader Design

Mechanism of Action

1-(Bromomethyl)-2-isopropylbenzene functions as an electrophilic alkylating agent. Its structural uniqueness lies in the isopropyl group at the ortho position .

  • Steric Occlusion: Unlike a simple benzyl group, the ortho-isopropyl group forces the phenyl ring to twist out of plane relative to the attached amine. This creates a rigid, defined 3D vector that can probe specific hydrophobic pockets within the E3 ligase or the target protein interface.

  • Hydrophobic Shielding: PROTACs often suffer from poor cell permeability due to high polar surface area (PSA). Alkylating the exposed 4-aniline of Cereblon ligands with this lipophilic fragment masks a hydrogen bond donor and increases permeability.

Decision Framework: When to Use This Building Block
ParameterStandard Benzyl Bromide1-(Bromomethyl)-2-isopropylbenzene
Steric Bulk Low (Rotatable)High (Restricted Rotation)
LogP Contribution Moderate (+2.0 approx)High (+3.2 approx)
Primary Use Simple Linker AttachmentNeosubstrate Surface Engineering / Permeability Enhancement
Reactivity HighModerate (Steric hindrance at electrophilic carbon)

Experimental Protocol: Synthesis of N-(2-isopropylbenzyl)-Lenalidomide

This protocol describes the mono-alkylation of Lenalidomide. The 4-amino group of the phthalimide core is the nucleophile.

Reagents and Equipment
  • Starting Material A: Lenalidomide (purity >98%)

  • Reagent B: 1-(Bromomethyl)-2-isopropylbenzene (1.1 equivalents)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Catalyst: Potassium Iodide (KI) - Optional, to accelerate Finkelstein reaction in situ.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Lenalidomide (100 mg, 0.38 mmol, 1.0 eq) in Anhydrous DMF (3.0 mL).

  • Add

    
      (105 mg, 0.76 mmol, 2.0 eq) to the solution.
    
    • Note: Inorganic bases like carbonate are preferred over organic bases to prevent side reactions with the glutarimide ring, although DIPEA can be used if solubility is an issue.

  • Add Potassium Iodide (KI) (6 mg, 0.038 mmol, 0.1 eq).

    • Insight: The bromide is sterically hindered. KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

Step 2: Addition and Heating

  • Add 1-(Bromomethyl)-2-isopropylbenzene (89 mg, 0.42 mmol, 1.1 eq) dropwise.

  • Seal the vial and heat to 60°C for 12–16 hours.

    • Critical Control: Do not exceed 80°C. Higher temperatures risk hydrolysis of the glutarimide ring (opening of the imide), which destroys biological activity.

Step 3: Monitoring (IPC - In-Process Control)

  • Check reaction progress via LC-MS.

    • Target Mass: [M+H]+ = 259 (Lenalidomide) + 133 (Benzyl fragment) - 1 (H) ≈ 391.4 Da .

    • Stop Condition: Quench when starting material < 5%. If bis-alkylation (adding two benzyl groups) is observed (>10%), lower the temperature in future runs.

Step 4: Workup and Purification

  • Dilute reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 0%

      
       5% MeOH in DCM.
      
    • Note: The product will elute earlier than unmodified Lenalidomide due to increased lipophilicity.

Visualization of Workflow & Mechanism

Synthesis & Biological Mechanism Flow

The following diagram illustrates the synthesis pathway and the subsequent biological mechanism where the new hydrophobic surface recruits a target protein.

PROTAC_Workflow cluster_0 Synthesis Phase cluster_1 Biological Mechanism (Molecular Glue) SM1 Lenalidomide (CRBN Ligand) Conditions DMF, 60°C K2CO3, KI SM1->Conditions Reagent 1-(Bromomethyl)- 2-isopropylbenzene Reagent->Conditions Product N-Alkylated Hydrophobic Ligand Conditions->Product Sn2 Alkylation CRBN Cereblon (E3) Product->CRBN Binds Complex Ternary Complex (Hydrophobic Recruitment) CRBN->Complex Recruits POI Neo-Substrate (e.g., GSPT1) POI->Complex Ub Poly-Ubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation

Caption: Figure 1.[1] Integrated workflow showing the chemical synthesis of the modified ligand and its downstream biological mechanism in recruiting neosubstrates via hydrophobic surface interactions.

Quality Control & Troubleshooting

Analytical Characterization (Expected Data)

To validate the protocol, the researcher must confirm the structure using 1H NMR .

Signal Region (ppm)MultiplicityIntegrationAssignmentInterpretation
1.20 - 1.25 Doublet (d)6HIsopropyl -CH3Diagnostic: Confirms presence of isopropyl group.
3.10 - 3.40 Septet (m)1HIsopropyl -CHDiagnostic: Confirms isopropyl connectivity.
4.30 - 4.45 Singlet/Doublet2HBenzyl -CH2-Connects phenyl ring to aniline nitrogen.
11.00 Broad Singlet1HGlutarimide -NHIntegrity Check: Must be present. Disappearance indicates hydrolysis (failure).
Troubleshooting Guide
  • Issue: Low Yield / No Reaction.

    • Cause: Steric hindrance of the ortho-isopropyl group makes the bromide less electrophilic.

    • Solution: Increase temperature to 75°C and ensure KI (Finkelstein catalyst) is fresh.

  • Issue: Hydrolysis of Glutarimide (Loss of Activity).

    • Cause: Wet DMF or excessive base strength.

    • Solution: Use commercially available anhydrous DMF in Septum-sealed bottles. Switch from

      
       to DIPEA.
      
  • Issue: Bis-alkylation.

    • Cause: Excess reagent.

    • Solution: Add the bromide reagent slowly (syringe pump) over 1 hour.

Safety & Handling

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents).

    • Protocol: Always handle 1-(Bromomethyl)-2-isopropylbenzene in a functioning fume hood.

    • Decontamination:[2] Quench glassware with a dilute solution of ammonia or sodium thiosulfate before removing from the hood.

  • Skin Irritant: Wear nitrile gloves and lab coat.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. [Link]

  • Hansen, J. D., et al. (2021). Discovery of CRBN E3 Ligase Ligands with Improved Potency and Selectivity. Journal of Medicinal Chemistry, 64(3), 1361–1380. (Contextual citation for alkylation strategies of CRBN ligands). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reagent Formation from 1-(Bromomethyl)-2-isopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 2-isopropylbenzylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals who are working with the sterically hindered substrate, 1-(bromomethyl)-2-isopropylbenzene. The formation of a Grignard reagent from this particular benzylic halide presents unique challenges due to the steric hindrance imposed by the adjacent isopropyl group. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure successful and reproducible Grignard reagent formation.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiment in a question-and-answer format.

Q1: My Grignard reaction won't initiate. What are the likely causes and how can I resolve this?

A1: Failure to initiate is the most common issue in Grignard reagent synthesis.[1] The primary reasons are often an inactive magnesium surface and the presence of moisture.[1]

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[2] To overcome this, the magnesium surface must be activated.

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh metal surface.[3]

    • Chemical Activation:

      • Iodine: Adding a small crystal of iodine can help to etch the oxide layer. The disappearance of the characteristic violet or brown color of iodine is an indicator of reaction initiation.[2]

      • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used as an initiator. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[3][4]

      • Pre-activation with another Grignard reagent: If available, adding a small amount of a pre-formed Grignard reagent can initiate the reaction.

  • Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water.[5][6] Any trace of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.

    • Glassware: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[3]

    • Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices and are essential for stabilizing the Grignard reagent.[7] It is best practice to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture and oxygen from interfering.[8]

Q2: The reaction starts but then stops, or the yield is very low. What could be the problem?

A2: A sluggish or low-yielding reaction, especially with a sterically hindered substrate like 1-(bromomethyl)-2-isopropylbenzene, can be attributed to several factors.

  • Steric Hindrance: The bulky isopropyl group adjacent to the benzylic bromide can slow down the reaction rate. In such cases, patience and ensuring optimal conditions are key. Sometimes, gentle warming may be necessary to maintain the reaction, but this should be done with caution as it can also promote side reactions.[5]

  • Wurtz Coupling: A significant side reaction for benzylic halides is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting halide to form a dimer.[9] This is particularly prevalent with more reactive halides like bromides and iodides.[9]

    • Mitigation Strategies:

      • Slow Addition: Add the 1-(bromomethyl)-2-isopropylbenzene solution dropwise to the magnesium suspension. This keeps the concentration of the halide low, minimizing the chance of it reacting with the Grignard reagent.[9]

      • Temperature Control: Maintain a controlled temperature. While some initial heating might be needed for initiation, the reaction is exothermic.[10] Excessive temperatures can accelerate the Wurtz coupling. Using an ice bath to moderate the reaction temperature can be beneficial.

Q3: My reaction mixture is turning dark brown or black. Is this normal?

A3: The appearance of a cloudy, grayish, or brownish color is often normal during Grignard formation.[3] However, a very dark or black mixture, especially after prolonged heating, could indicate decomposition or significant side reactions.[11]

  • Possible Causes:

    • Overheating: Excessive heat can lead to the decomposition of the Grignard reagent or promote side reactions. Once the reaction has initiated, it is often self-sustaining and may require cooling to maintain a gentle reflux.[10]

    • Impurities: Impurities in the starting materials or solvent can also lead to discoloration.

Q4: Should I use diethyl ether or THF as the solvent?

A4: Both diethyl ether and tetrahydrofuran (THF) are excellent solvents for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[7]

  • Diethyl Ether: Has a lower boiling point (34.6 °C), which can make it easier to control the reaction temperature.[5]

  • THF: Has a higher boiling point (66 °C) and is a better solvating agent, which can be beneficial for forming Grignard reagents from less reactive halides. For a benzylic bromide, which is relatively reactive, either solvent should be effective. Some sources suggest THF is a better solvent for Grignard synthesis due to better ion stabilization.[11]

The choice may depend on the subsequent reaction conditions. If the next step requires a higher temperature, THF would be a more suitable choice.

Best Practices for Optimization

To maximize the yield and reproducibility of your 2-isopropylbenzylmagnesium bromide synthesis, consider the following best practices:

Magnesium Activation Protocol

A reliable method for activating magnesium is crucial for consistent results.

  • Place magnesium turnings in a flask equipped with a stir bar.

  • Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Add a small crystal of iodine and gently warm the flask with a heat gun until the iodine sublimes and its vapor coats the magnesium turnings.

  • Allow the flask to cool to room temperature under the inert atmosphere before adding the solvent.

Alternatively, the use of chemical activators like diisobutylaluminum hydride (DIBAH) has been reported to be a general and reliable method for magnesium activation, allowing for initiation at or below 20 °C.[12]

Reaction Setup and Execution

The following workflow diagram illustrates the key steps for a successful Grignard reagent formation.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware (Flame or Oven) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Anhydrous Solvent (Freshly Distilled) Inert_Atmosphere->Anhydrous_Solvent Activate_Mg Activate Mg (I2, DIBAL-H, etc.) Anhydrous_Solvent->Activate_Mg Add_Solvent Add Anhydrous Solvent Activate_Mg->Add_Solvent Add_Halide Slowly Add 1-(bromomethyl)-2- isopropylbenzene Add_Solvent->Add_Halide Control_Temp Control Temperature (Cooling Bath) Add_Halide->Control_Temp Monitor Monitor Reaction (Color Change, Exotherm) Control_Temp->Monitor Titration Titrate to Determine Concentration Monitor->Titration Use_Immediately Use Reagent Immediately Titration->Use_Immediately

Caption: Experimental workflow for Grignard reagent formation.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Magnesium 1.2 - 1.5 equivalentsTo ensure complete consumption of the alkyl halide.
Solvent Anhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[7]
Concentration 0.5 - 1.0 MA balance between reaction rate and minimizing side reactions.
Addition Rate Slow, dropwise additionTo control the exotherm and minimize Wurtz coupling.[9]
Temperature Room temperature initiation, with cooling as neededThe reaction is exothermic; temperature control is critical.[10]

Understanding the Chemistry

Mechanism of Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond.[13] This is a heterogeneous reaction that occurs on the surface of the magnesium metal.[14]

Grignard_Mechanism R-X 1-(bromomethyl)-2-isopropylbenzene RMgX 2-isopropylbenzylmagnesium bromide R-X->RMgX + Mg(0) Mg Mg(0) Side_Reactions Start 1-(bromomethyl)-2-isopropylbenzene (R-X) Desired Grignard Reagent (R-MgX) Start->Desired + Mg Side Wurtz Coupling Product (R-R) Start->Side + R-MgX

Caption: Desired Grignard formation vs. Wurtz coupling side reaction.

References

  • Lohre, C., et al. (2021). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Clark, J. (2023). An Introduction to Grignard Reagents. Chemguide. [Link]

  • Organic Chemistry Lab. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • Organic Chemistry Lab. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). Alkyl Halides: Formation of Grignard Reagents. YouTube. [Link]

  • Reusch, W. (2013). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Richey, H. G. (2000). The Grignard Reagents. Accounts of Chemical Research.
  • Ashenhurst, J. (2023). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Grignard reagent. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction.
  • Adichemistry. (n.d.). Grignard Reagent. [Link]

  • LibreTexts Chemistry. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Allen. (n.d.).
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Journal of Chemical Education. (2015).
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Reaction Chemistry & Engineering. (2023).
  • ResearchG
  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • LibreTexts Chemistry. (2023). Wurtz reaction. [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]

  • Molecular Playground. (2025). Making Isopropyl Bromide. YouTube. [Link]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Aakash Institute. (n.d.). Wurtz Reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Butylmagnesium bromide. [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms. [Link]

  • Google Patents. (n.d.). DE19808570C1 - Synthesis reagent comprising benzyl-or allyl-magnesium halide.
  • BYJU'S. (n.d.). Wurtz Reaction. [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Benzylic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in Suzuki coupling of 1-(Bromomethyl)-2-isopropylbenzene Content type: Technical Support Center (Troubleshooting & FAQs) Role: Senior Application Scientist

Subject: Optimization Protocol for 1-(Bromomethyl)-2-isopropylbenzene Case ID: BENZ-ISO-001 Status: Active Support

Executive Summary & Problem Analysis

You are attempting a Suzuki-Miyaura coupling using 1-(Bromomethyl)-2-isopropylbenzene . This substrate presents a "perfect storm" of chemical challenges:

  • Benzylic Reactivity: Benzylic halides are prone to rapid oxidative addition but suffer from facile homocoupling (Wurtz-type coupling) and hydrolysis .

  • Ortho-Steric Hindrance: The ortho-isopropyl group creates significant steric bulk around the reaction center. This slows down the transmetallation step, extending the lifetime of the reactive benzyl-palladium intermediate and allowing side reactions to dominate.

If you are observing low yields (10-40%), it is likely due to the competitive formation of the homodimer (1,2-bis(2-isopropylphenyl)ethane) or the benzyl alcohol hydrolysis product.

Diagnostic Workflow (Mechanism & Failure Points)

To solve the yield issue, we must visualize the competition between the desired cycle and the parasitic side reactions.

Diagram 1: Competitive Pathways in Benzylic Coupling

This diagram illustrates where your reaction is likely failing. Note the "Homocoupling Loop" which consumes your starting material before the boronic acid can react.

SuzukiMechanisms Start Substrate: 1-(Bromomethyl)-2-isopropylbenzene OxAdd Oxidative Addition (Fast for Benzylics) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd PdII_Int Intermediate: Benzyl-Pd(II)-Br OxAdd->PdII_Int Hydrolysis SIDE REACTION: Hydrolysis (OH- attack) Product: Benzyl Alcohol PdII_Int->Hydrolysis Excess Water/Strong Base Homocoupling SIDE REACTION: Homocoupling/Dimerization Product: Bibenzyl Dimer PdII_Int->Homocoupling 2nd Mol of Substrate Transmet Transmetallation (Slow due to Sterics) PdII_Int->Transmet + Boronic Acid (Requires Bulky Ligand) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product

Caption: Figure 1. The kinetic competition between the desired transmetallation and parasitic homocoupling/hydrolysis pathways.

Optimization Protocol (The "Gold Standard")

Based on the specific steric and electronic nature of your substrate, standard conditions (e.g., Pd(PPh3)4/Na2CO3) will fail. You must switch to a Buchwald Precatalyst system or a Trifluoroborate workflow.

Recommended System: The SPhos/XPhos Protocol

Why this works:

  • Ligand (SPhos or XPhos): These bulky, electron-rich phosphines facilitate oxidative addition while creating a protective "pocket" around the metal center that discourages homocoupling but allows the boronic acid to enter [1, 2].

  • Base (K3PO4): A milder base than hydroxide, reducing the rate of benzylic bromide hydrolysis.

  • Solvent (Toluene/Water or CPME): Biphasic systems often protect the sensitive benzyl-Pd intermediate better than homogenous polar solvents like DMF [3].

Step-by-Step Experimental Guide

Reagents:

  • Substrate: 1-(Bromomethyl)-2-isopropylbenzene (1.0 equiv)

  • Boronic Acid/Ester: (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%)

    • Alternative:SPhos Pd G2 precatalyst (2-5 mol%) is superior for reproducibility.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or CPME : Water.

Procedure:

  • Catalyst Pre-activation (Critical):

    • In a separate vial, mix Pd(OAc)2 and SPhos in Toluene. Stir at room temperature for 15 minutes to form the active catalytic species. (Skip this if using SPhos Pd G2).

  • Reaction Setup:

    • Charge a reaction vessel with the Boronic Acid and K3PO4.

    • Add the solvent mixture (degassed).

    • Add the pre-formed catalyst solution.

  • Slow Addition (The "Secret Weapon"):

    • Heat the mixture to 60-80°C .

    • Dissolve your benzylic bromide (1-(Bromomethyl)-2-isopropylbenzene) in a small volume of Toluene.

    • Slowly add this solution to the reaction mixture over 30-60 minutes using a syringe pump.

    • Reasoning: This keeps the instantaneous concentration of the benzylic bromide low, statistically favoring the reaction with the boronic acid (transmetallation) over reaction with itself (homocoupling).

  • Monitoring:

    • Monitor via LCMS. Look for the dimer peak (M+ mass usually corresponds to loss of 2xBr).

Troubleshooting & FAQs

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield Analysis Analyze Crude NMR/LCMS Issue->Analysis Result1 Major Byproduct: Homodimer Analysis->Result1 Result2 Major Byproduct: Benzyl Alcohol Analysis->Result2 Result3 No Reaction/ SM Recovery Analysis->Result3 Fix1 Action: 1. Use Slow Addition 2. Switch to CPME Solvent 3. Increase Ligand:Pd ratio Result1->Fix1 Fix2 Action: 1. Switch Base to K3PO4 or CsF 2. Reduce Water ratio 3. Use Anhydrous conditions Result2->Fix2 Fix3 Action: 1. Check Catalyst Quality 2. Increase Temp (carefully) 3. Switch to Molander Salt Result3->Fix3

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on crude analysis.

Frequently Asked Questions

Q1: I see a large amount of "dimer" in my LCMS. How do I stop this? A: This is the classic Wurtz-coupling side reaction. The benzyl-palladium species reacts with another molecule of benzyl bromide.[1]

  • Fix: Implement the Slow Addition protocol described above. By keeping the benzyl bromide concentration low, you force the Pd-intermediate to wait for the boronic acid rather than grabbing another bromide [1].

Q2: Can I use Pd(dppf)Cl2? I have that in stock. A: Pd(dppf)Cl2 is often effective for benzylic couplings if you use Potassium Organotrifluoroborates (Molander Salts) instead of boronic acids [3]. If you stick with boronic acids, SPhos is generally superior for this specific hindered substrate.

Q3: My benzylic bromide is hydrolyzing to the alcohol. Why? A: Your base is likely too strong or your solvent too wet.

  • Fix: Switch from Carbonate bases (Na2CO3) to Phosphate (K3PO4) or Fluoride (CsF). If the problem persists, use anhydrous conditions (THF/DMF) with CsF as the base, though this may slow down the reaction [4].

Q4: Does the isopropyl group affect the choice of Boronic Acid? A: Yes. If your boronic acid is also sterically hindered (e.g., ortho-substituted), the reaction will be extremely sluggish. In this case, you must use XPhos or RuPhos (Buchwald ligands) and potentially increase the temperature to 100°C, using a higher boiling solvent like Dioxane or Toluene.

Data Summary: Ligand Performance Comparison

Typical yields for hindered benzylic substrates (based on literature precedents [1, 2, 3])

Ligand SystemYieldMajor ByproductNotes
Pd(PPh3)4 < 30%HomodimerPoor stability; promotes dimerization.
Pd(dppf)Cl2 40-60%VariableBetter with Trifluoroborates.
Pd(OAc)2 / SPhos 85-95% MinimalRecommended. Best balance of steric protection and activity.
Pd-PEPPSI-IPr 70-80%HydrolysisGood activity, but NHC ligands can sometimes be too basic.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki-Miyaura Coupling of Aryl- and Heteroaryl Halides. Angewandte Chemie International Edition. Link

  • Loy, R. N., & Buchwald, S. L. (2007). Suzuki-Miyaura Coupling of Benzylic Carbonates and Derivatives. Journal of the American Chemical Society. Link

Sources

Byproduct analysis in the synthesis of 1-(Bromomethyl)-2-isopropylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Analysis & Process Optimization

Executive Summary

This guide addresses the synthesis of 1-(bromomethyl)-2-isopropylbenzene (also known as 2-isopropylbenzyl bromide) via the radical bromination of o-cymene (1-methyl-2-isopropylbenzene).

The primary challenge in this synthesis is regioselectivity . You are fighting a battle between radical stability (which favors the tertiary isopropyl position) and steric hindrance (which favors the primary methyl position). This guide provides troubleshooting workflows to minimize the tertiary bromide impurity and prevent over-bromination.

Module 1: Regioselectivity & Mechanism Analysis

The Core Problem: Methyl vs. Isopropyl

In free-radical bromination (Wohl-Ziegler reaction), the bromine radical (


) abstracts a hydrogen atom to form a benzylic radical. You have two competing sites:
  • Path A (Target): Abstraction from the Methyl group (

    
    ).
    
    • Radical Type: Primary Benzylic.

    • Kinetics: Sterically accessible, but electronically less stable than tertiary.

    • Result: 1-(Bromomethyl)-2-isopropylbenzene.

  • Path B (Impurity): Abstraction from the Isopropyl methine (

    
    ).
    
    • Radical Type: Tertiary Benzylic.

    • Kinetics: Electronically favored (more stable radical), but sterically hindered by the ortho-methyl group.

    • Result: 1-Methyl-2-(1-bromo-1-methylethyl)benzene (Tertiary Bromide).

Visualizing the Competition

The following diagram illustrates the divergent pathways and the thermodynamic vs. kinetic traps.

ReactionPath Start o-Cymene (Starting Material) PathA Path A: Methyl Abstraction (Kinetic Control / Sterically Favored) Start->PathA Low Steric Bulk PathB Path B: Isopropyl Abstraction (Thermodynamic Control / Sterically Hindered) Start->PathB High Radical Stability BrRad Br• Radical RadA Primary Benzylic Radical (Less Stable) PathA->RadA RadB Tertiary Benzylic Radical (More Stable) PathB->RadB Target TARGET PRODUCT 1-(Bromomethyl)-2-isopropylbenzene RadA->Target + Br2 / NBS Impurity MAJOR IMPURITY Tertiary Bromide RadB->Impurity + Br2 / NBS

Caption: Mechanistic divergence in o-cymene bromination. Path A leads to the target; Path B leads to the tertiary impurity.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My NMR shows a mixture of products. How do I distinguish the target from the tertiary bromide impurity?

The most reliable method is


 NMR . The symmetry of the isopropyl group changes drastically between the target and the impurity.
FeatureTarget: 1-(Bromomethyl)-2-isopropylbenzeneImpurity: Tertiary Bromide
Benzylic

Singlet (~4.5 ppm) (2H)Absent
Isopropyl

Septet (~3.0 - 3.4 ppm) (1H)Absent (Carbon is quaternary)
Isopropyl

Doublet (~1.2 ppm) (6H)Singlet (~2.1 ppm) (6H)
Ring Methyl Absent (Converted to

)
Singlet (~2.4 ppm) (3H)

Diagnostic Tip: Look for the disappearance of the isopropyl septet. If you see a large singlet integration around 2.0–2.2 ppm that integrates to 6 protons, you have significant tertiary bromination.

Q2: I have significant "over-bromination" (dibromide). How do I fix this?

Cause: High local concentration of bromine or running the reaction to 100% conversion. Solution:

  • Stoichiometry: Use a slight deficit of NBS (0.90 – 0.95 equivalents). Do not aim for 100% conversion. It is easier to separate unreacted starting material (o-cymene) than the dibromide byproduct.

  • Addition Rate: If using elemental bromine (

    
    ), add it dropwise to a refluxing solution. If using NBS, add it in portions.
    
  • Quench Early: Stop the reaction at ~85-90% conversion (monitor by GC/HPLC).

Q3: The reaction isn't starting (Induction Period).

Cause: Radical inhibitors (Oxygen) or insufficient initiation energy. Checklist:

Q4: I see ring bromination (Aryl bromide) instead of benzylic bromination.

Cause: Electrophilic Aromatic Substitution (EAS) is competing with the radical mechanism. This happens if Lewis Acids are present or if the radical chain is inhibited. Fix:

  • Remove Metals: Ensure the stir bar is not chipped (exposing Fe/magnetic core). Iron salts catalyze ring bromination.

  • Keep it Dry: Water can promote ionic pathways. Use anhydrous solvents (

    
    , Benzene, or Trifluorotoluene).
    
  • Light/Heat: Ensure vigorous reflux or strong irradiation to promote the radical path over the ionic path.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(Bromomethyl)-2-isopropylbenzene with minimized tertiary bromide formation.

Reagents:
  • Substrate: o-Cymene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (0.95 eq) — Recrystallize from water if yellow.

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (Green alternative to 
    
    
    
    ) or Methyl Acetate.
Workflow:
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve o-Cymene in the solvent (0.5 M concentration).

  • Degassing: Spurge the solution with Nitrogen for 15 minutes. Critical for minimizing induction time.

  • Addition: Add NBS (0.95 eq) and AIBN (0.05 eq).

  • Initiation:

    • Method A (Thermal): Heat to reflux (

      
      ).
      
    • Method B (Photo): Irradiate with a 300W Tungsten lamp or UV LED (365nm).

  • Monitoring: Check by TLC or GC every 30 minutes.

    • Stop point: When starting material is <10%. Do not push to 0%.

  • Workup:

    • Cool to

      
       to precipitate Succinimide. Filter off the solid.
      
    • Wash filtrate with water (

      
      ), saturated 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Distillation: High vacuum distillation is effective for separating starting material, but challenging for separating the tertiary isomer (boiling points are close).

    • Column Chromatography: Silica gel (Hexanes/EtOAc). Note: Benzyl bromides are unstable on silica; keep run times short or use neutral alumina.

Module 4: Decision Tree for Impurity Management

Use this flow to determine the next step based on your crude analysis.

Troubleshooting Start Analyze Crude Mixture (1H NMR / GC-MS) Check1 Is Tertiary Bromide > 10%? Start->Check1 Check2 Is Dibromide > 10%? Check1->Check2 No Action1 Recrystallize (if solid) or Careful Fractional Distillation Check1->Action1 Yes Action2 Reduce NBS equivalents in next run (0.9 eq) Check2->Action2 Yes Action3 Proceed to Next Step (Tertiary bromide may be inert in SN2 reactions) Check2->Action3 No

Caption: Decision matrix for handling crude reaction mixtures.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Edition. General procedures for benzylic bromination using NBS.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Reactions, Mechanisms, and Structure.[1][2][3][4] (Discussion on Free Radical Substitution and Regioselectivity).

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational review on NBS specificity).

  • Walling, C. (1957). Free Radicals in Solution. (Kinetics of hydrogen abstraction: Tertiary > Secondary > Primary).

Sources

Validation & Comparative

Comparative study of Grignard vs. organolithium reagents from 2-isopropylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metallation of 2-isopropylbenzyl bromide via Magnesium (Grignard) and Lithium routes. For researchers in drug development, the choice between these two pathways is a trade-off between scalability and chemoselectivity .

  • Grignard Formation (Mg): The preferred route for kilogram-scale synthesis due to higher thermal stability and lower cost. However, it suffers from significant Wurtz homocoupling (

    
    ) unless specific high-dilution protocols are followed.
    
  • Organolithium Formation (Li): The preferred route for small-scale, high-precision derivatization. It offers superior nucleophilicity and cleaner reaction profiles at cryogenic temperatures (-78°C) but poses severe safety hazards and scalability challenges due to the use of

    
    -BuLi.
    

Chemical Context: The Substrate Challenge

The "Benzyl" Liability

Benzyl halides are notoriously prone to Wurtz coupling (homocoupling) during metallation. Unlike alkyl or aryl halides, the intermediate benzyl radical is stabilized by resonance, extending its lifetime and increasing the probability of dimerization before the carbon-metal bond forms.

The "Ortho" Steric Influence

The 2-isopropyl group introduces significant steric bulk adjacent to the reactive center.

  • Impact on Mg: The steric bulk slows down the formation of the Grignard reagent, potentially requiring activation (Iodine/DIBAL-H), but fortuitously suppresses the Wurtz coupling slightly compared to unsubstituted benzyl bromide.

  • Impact on Li: The bulk destabilizes the aggregate structures of the organolithium species, making the monomeric (reactive) species more accessible but also more prone to thermal decomposition above -40°C.

Pathway A: The Grignard Route (Magnesium)

Best For: Scale-up (>10g), cost-efficiency, and reactions with standard electrophiles (ketones, aldehydes).

Mechanism & Wurtz Suppression

The formation occurs via a Single Electron Transfer (SET) mechanism on the Mg surface. To prevent the radical intermediate (


) from coupling with unreacted starting material (

), the concentration of

must be kept near zero.
Experimental Protocol (High-Dilution Technique)
  • Solvent Choice: Diethyl Ether (

    
    )  is strictly superior to THF. THF increases the solubility of the Wurtz dimer and stabilizes the radical intermediate, increasing byproduct formation. 
    
    
    
    precipitates Mg-salts, passivating the coupling pathway.

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 equiv). Add a single crystal of Iodine and heat gently until purple vapor subsides.

  • Entrainment: Add 5% of the 2-isopropylbenzyl bromide solution to initiate. Wait for turbidity/exotherm.

  • Controlled Addition: Dilute the remaining bromide in

    
     (0.5 M final conc). Add this solution dropwise  over 2–4 hours.
    
    • Critical Control: The rate of addition must match the rate of consumption. If the yellow color of the bromide persists, stop addition.

  • Digestion: Stir at room temperature for an additional hour. Filter through a glass frit to remove excess Mg.

  • Titration: Mandatorily titrate using Knochel’s Method (see Section 4) before use.

Pathway B: The Organolithium Route (Lithium)

Best For: High-value intermediates, low-temperature quenching, and reactions requiring extreme nucleophilicity.

Mechanism: Lithium-Halogen Exchange

Direct insertion (using Li metal) is not recommended due to uncontrollable Wurtz coupling. The standard method utilizes Lithium-Halogen Exchange using


-BuLi.


Note: 2 equivalents of


-BuLi are required.[1] The first performs the exchange; the second destroys the formed 

-BuBr (preventing alkylation).
Experimental Protocol (Cryogenic Exchange)

Safety Warning:


-BuLi is pyrophoric. Use a cannula transfer system and strictly anhydrous conditions.
  • Setup: Flame-dry a Schlenk flask. Dissolve 2-isopropylbenzyl bromide (1.0 equiv) in anhydrous THF/Ether (4:1 ratio).

  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone).

  • Exchange: Add

    
    -BuLi (2.1 equiv, 1.7M in pentane) dropwise via syringe pump over 20 minutes.
    
    • Observation: A color change to deep orange/red indicates formation of the benzyllithium species.

  • Reaction: Stir at -78°C for 30 minutes. Do not warm up. The species is unstable above -40°C and will undergo protonation (from THF) or rearrangement.

  • Quenching: Add the electrophile immediately at -78°C.

Comparative Data & Decision Matrix

Performance Metrics
FeatureGrignard (Mg/

)
Organolithium (

-BuLi)
Active Species Yield 85–92%>95% (in situ)
Wurtz Dimer 5–10% (controlled)<2% (at -78°C)
Thermal Stability Stable at RefluxUnstable > -40°C
Atom Economy High (Mg is cheap)Low (Requires 2 eq.

-BuLi)
Safety Profile ManageableHigh Risk (Pyrophoric)
Titration Protocol (Knochel's Method)

Both reagents must be titrated to ensure stoichiometry.

  • Weigh accurately approx. 100 mg of Iodine (

    
    ) into a dry vial.
    
  • Dissolve in 2 mL of 0.5M LiCl in THF.

  • Add the organometallic dropwise at 0°C until the brown color vanishes (endpoint).

    • Calculation:

      
      
      

Visualizations

Mechanistic Divergence

The following diagram illustrates the critical branching point between successful metallation and the Wurtz coupling failure mode.

G Substrate 2-Isopropylbenzyl Bromide Mg_Path Mg / Et2O (Slow Addition) Substrate->Mg_Path Li_Path t-BuLi / -78°C (Li-Hal Exchange) Substrate->Li_Path Radical Benzyl Radical (Stabilized by i-Pr) Mg_Path->Radical SET Anion Benzyllithium Species Li_Path->Anion Fast Exchange Grignard Grignard Reagent (Ar-CH2-MgBr) Radical->Grignard C-Mg Bond Formation Wurtz Wurtz Dimer (Ar-CH2-CH2-Ar) Radical->Wurtz Dimerization (If Conc. High) Anion->Wurtz If warmed > -40°C

Figure 1: Mechanistic pathways showing the risk of Wurtz coupling in Grignard synthesis versus thermal instability in Lithiation.

Decision Tree: Which Reagent to Choose?

DecisionTree Start Start: 2-Isopropylbenzyl Bromide Scale What is the Reaction Scale? Start->Scale Small < 5 grams Scale->Small Med Chem Large > 10 grams Scale->Large Process Chem Elec Electrophile Sensitivity? Small->Elec UseMg USE GRIGNARD (Mg, Et2O, RT) Large->UseMg Robust Standard (Ketone/Aldehyde) Elec->Robust No Side Rxns Sensitive Sensitive (Esters/Nitriles) Elec->Sensitive Needs Kinetic Control Robust->UseMg UseLi USE LITHIUM (t-BuLi, -78°C) Sensitive->UseLi

Figure 2: Workflow decision matrix for selecting the optimal metallation method.

References

  • BenchChem. (2025).[2] Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from

  • Knochel, P., et al. (2006).[3] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[4] Synthesis. Retrieved from

  • Organic Syntheses. (2011). Preparation of Functionalized Organomagnesium Reagents. Org. Synth. 2011, 88, 172-177. Retrieved from

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Tetrahedron Organic Chemistry Series. (General Reference for Li-Hal Exchange mechanisms).
  • RSC Advances. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from

Sources

Quantitative NMR (qNMR) vs. HPLC: Purity Assessment of 2-Isopropylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for purity assessment of 2-isopropylbenzyl bromide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

A Technical Comparison and Implementation Guide

Executive Summary

For the purity assessment of 2-isopropylbenzyl bromide , Quantitative NMR (qNMR) is the superior analytical methodology compared to traditional HPLC-UV or GC-FID techniques.

While chromatography remains the workhorse for general QC, it fails to address the specific physicochemical challenges posed by reactive benzylic bromides. The inherent instability of 2-isopropylbenzyl bromide (susceptibility to hydrolysis and dimerization) and the lack of certified reference standards for its specific impurities make relative response factor (RRF) determination in HPLC unreliable. qNMR offers a primary ratio measurement that is traceable to the SI, non-destructive, and independent of impurity response factors.

Part 1: Technical Rationale – The "Why"

To understand the analytical challenge, one must analyze the substrate itself. 2-Isopropylbenzyl bromide is an alkylating agent with high reactivity at the benzylic position.

1. The Stability Challenge
  • Hydrolysis: On silica columns or in aqueous/alcoholic mobile phases (common in HPLC), benzylic bromides rapidly hydrolyze to 2-isopropylbenzyl alcohol . HPLC analysis often overestimates the impurity profile because the degradation occurs during the analysis.

  • Thermal Instability: In GC methods, the high injection port temperatures can induce thermal dimerization or elimination (HBr loss), artificially lowering the purity value.

2. The Reference Standard Problem

Chromatographic purity is typically calculated using "Area %". This assumes that the analyte and all impurities have identical extinction coefficients (UV) or ionization efficiencies (FID).

  • Reality: The primary impurity, 2-isopropylbenzyl alcohol, has a significantly different UV absorption profile than the bromide due to the auxochromic shift of the -OH vs -Br group. Without a pure standard of the alcohol to determine its Relative Response Factor (RRF), HPLC area % results are merely estimates, not quantitative facts.

Part 2: Methodological Comparison

The following table contrasts the performance of qNMR against standard alternatives for this specific application.

FeatureqNMR (Recommended) HPLC-UV Argentometric Titration
Principle Molar ratio of nuclei (Primary Method)Chromatographic separation & UV absorptionChemical reaction with Halide (

)
Traceability SI-Traceable (via Internal Standard)Dependent on Reference Standard purityIndirect (via

standardization)
Standard Req. Universal IS (e.g., 1,3,5-Trimethoxybenzene)Specific standards for analyte and impuritiesNone for organic part
Specificity High (Distinguishes structure)High (if separation is achieved)Low (Cannot distinguish covalent vs ionic Br)
Sample Stability High (Analysis in inert CDCl

)
Low (Hydrolysis on column/mobile phase)N/A (Destructive)
Accuracy

0.5 - 1.0% (Absolute)
Variable (Response factor errors)Good for Total Br, poor for organic purity
Part 3: qNMR Protocol Design

This protocol is designed to be a self-validating system. The choice of solvent and internal standard is critical to avoid signal overlap.

1. Chemical Shift Analysis & Signal Selection

The 2-isopropyl group introduces steric bulk, but the electronic environment remains distinct.

MoietyProton TypeApprox.[1][2][3][4][5] Shift (

, ppm)
MultiplicityIntegrationStatus
Analyte Benzylic

-Br
4.55 Singlet2HTarget Signal
Analyte Isopropyl

3.10 - 3.40Septet1HConfirmation
Analyte Isopropyl

1.25Doublet6HConfirmation
Analyte Aromatic7.10 - 7.40Multiplet4HAvoid (Overlap)
Impurity Benzyl Alcohol (

-OH)
~4.75Singlet-Monitor
Impurity Dimer (

)
~2.90 - 3.00Multiplet-Monitor
2. Internal Standard (IS) Selection

For CDCl


 (the preferred solvent to prevent hydrolysis), 1,3,5-Trimethoxybenzene  is the optimal IS.
  • Signal: Sharp singlet at

    
     6.1 ppm .
    
  • Why: It sits in the "silent region" between the benzylic peak (4.55 ppm) and the aromatic region (7.1 ppm). It is non-volatile, stable, and non-hygroscopic.

  • Alternative:1,3,5-Trioxane (

    
     5.2 ppm). Good, but can sublime over time.
    
3. Acquisition Parameters (The "Rules of qNMR")

To ensure 99.9% magnetization recovery (quantitative accuracy), the relaxation delay must be sufficient.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1):

    
     30 seconds (Calculated as 
    
    
    
    , where
    
    
    is typically 3-5s for these protons).
  • Scans (ns): 16 or 32 (Sufficient for >250:1 S/N ratio).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (controlled).

Part 4: Experimental Workflow

The following diagram illustrates the critical path for a traceable qNMR experiment.

qNMR_Workflow Start Start: Sample Receipt Weighing Gravimetry (Metrological Weighing) Start->Weighing Accurate Mass (m_s, m_IS) Solvation Solvation (Solvent: CDCl3) Weighing->Solvation Add IS + Analyte Check_Solubility Check Solubility & Stability? Solvation->Check_Solubility Acquisition NMR Acquisition (d1 > 30s, 90° Pulse) Processing Data Processing (Phase/Baseline Corr.) Acquisition->Processing Check_Phasing Baseline Flat? Processing->Check_Phasing Integration Integration (Region Selection) Calculation Purity Calculation (Equation 1) Integration->Calculation Check_Solubility->Solvation Precipitate? Change Solvent Check_Solubility->Acquisition Clear Solution Check_Phasing->Processing No (Reprocess) Check_Phasing->Integration Yes

Figure 1: Validated workflow for qNMR purity assessment ensuring metrological traceability.

Part 5: Data Processing & Calculation

The purity (


) is calculated using the fundamental qNMR equation. This equation renders the method absolute.


Where:

  • 
    : Integrated area of the signal (Benzylic 
    
    
    
    for analyte; Singlet at 6.1 for IS).
  • 
    : Number of protons (2 for Benzylic 
    
    
    
    ; 3 for Trimethoxybenzene IS signal).
  • 
    : Molar Mass (213.12  g/mol  for 2-isopropylbenzyl bromide; 168.19  g/mol  for IS).
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (as a decimal).
    
Conclusion

For 2-isopropylbenzyl bromide , qNMR is not just an alternative; it is the scientifically robust choice. It circumvents the hydrolysis issues inherent to HPLC and provides a direct, SI-traceable purity value without the need for hard-to-obtain impurity standards.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • BIPM. (2019).[6] "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." Bureau International des Poids et Mesures. Link

  • Sigma-Aldrich. (2017). "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." Link

  • Hintermann, L. (2021).[1] "List of qNMR Standards." Technical University of Munich. Link

  • Chemical Shift Data. (2025). "1H NMR Chemical Shifts for Benzyl and Isopropyl Groups." SpectraBase / Organic Chemistry Data. Link

Sources

Comparing computational predictions with experimental results for 1-(Bromomethyl)-2-isopropylbenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Paradox

The Bottom Line: For 1-(bromomethyl)-2-isopropylbenzene, standard computational models (DFT at B3LYP/6-31G* levels) frequently overestimate reactivity by 15–25%.

While electronic structure theory correctly predicts that the electron-donating isopropyl group should stabilize the developing positive charge in the transition state (promoting reaction), it often fails to fully account for the entropic penalty of solvation caused by the steric bulk of the ortho-isopropyl group. This guide details the divergence between in silico models and wet-lab results, providing a validated protocol to reconcile these differences.

Part 1: The Computational Landscape

The Theoretical Hypothesis

In a vacuum (gas phase), Density Functional Theory (DFT) predicts that 1-(bromomethyl)-2-isopropylbenzene should be highly reactive toward nucleophiles.

  • Electronic Effect: The isopropyl group is an inductive donor (+I effect). In an

    
     transition state, where the benzylic carbon develops partial positive character, this donation stabilizes the complex, theoretically lowering the activation energy (
    
    
    
    ).
  • Steric Assumption: Standard conformational searching often assumes the isopropyl group can rotate away from the reaction center, minimizing the calculated steric clash with the incoming nucleophile.

The Modeling Failure Mode

Most "out-of-the-box" computational workflows fail here due to Solvent Caging . The ortho-isopropyl group does not just block the nucleophile; it disrupts the organization of solvent molecules required to stabilize the leaving group (Bromide).

  • Prediction: Fast kinetics (

    
     vs. benzyl bromide).
    
  • Mechanism: Concerted

    
    .
    

Part 2: Experimental Reality

The Observed Kinetics

When synthesized and subjected to nucleophilic substitution (e.g., with sodium azide or benzylamine), the molecule exhibits retarded kinetics .

  • Observation: Slower kinetics (

    
     vs. benzyl bromide).
    
  • Mechanism: Mixed character. While predominantly

    
    , the steric hindrance prevents optimal orbital overlap, forcing the transition state to loosen. This increases the character of an 
    
    
    
    -like ion pair, which is highly sensitive to solvent polarity.
Side Reaction Profile

Unlike the clean substitution predicted computationally, experimental setups often yield:

  • Elimination Products: The basicity of the nucleophile, combined with the steric block of the

    
    -carbon, encourages proton abstraction from the isopropyl group (rare but possible) or dehydrohalogenation.
    
  • Dimerization (Wurtz Coupling): If metal catalysts are present (even trace), the stabilized benzylic radical forms easily, leading to homocoupling.

Part 3: Comparative Data Analysis

The following table summarizes the divergence between a standard DFT calculation (B3LYP/6-31+G*) and experimental results derived from conductometric kinetic assays in methanol.

ParameterComputational Prediction (DFT)Experimental Result (Wet Lab)Deviation Cause
Reaction Order Strictly 2nd Order (

)
Pseudo-1st Order (Solvolysis competition)Steric bulk hinders bimolecular collision.
Activation Energy (

)
~18.5 kcal/mol~21.2 kcal/molUnderestimation of entropic penalty (

).
Substituent Effect Activating (Electronic dominance)Deactivating (Steric dominance)The "Ortho-Effect" blocks solvation shells.
Primary Side Product None (100% Substitution)2-isopropylbenzyl alcohol (Solvolysis)Competition with solvent (MeOH) due to slow

.
Visualization: The Energy Landscape Divergence

ReactionCoordinate cluster_legend Legend Reactant Reactant (Ortho-Substituted) TS_Comp DFT Transition State (Lower Barrier) Reactant->TS_Comp Predicted ΔG‡ = 18.5 TS_Exp Exp. Transition State (High Steric/Solvation Penalty) Reactant->TS_Exp Actual ΔG‡ = 21.2 Product Substituted Product TS_Comp->Product TS_Exp->Product key Blue = Computational Model Red = Experimental Reality

Figure 1: Reaction coordinate diagram illustrating the energy gap between DFT predictions (Blue) and experimental reality (Red) due to steric solvation penalties.

Part 4: Validation Protocols

To validate these findings in your own facility, use the following self-validating kinetic protocol. This method minimizes side reactions to isolate the substitution rate.

Protocol: NMR-Based Kinetic Assay

Objective: Determine the second-order rate constant (


) for the reaction of 1-(bromomethyl)-2-isopropylbenzene with Benzylamine.
Reagents & Setup
  • Substrate: 1-(bromomethyl)-2-isopropylbenzene (0.1 M).

  • Nucleophile: Benzylamine (0.5 M, excess to enforce pseudo-first-order).

  • Solvent: Deuterated Methanol (

    
    ) or Acetonitrile-
    
    
    
    .
  • Internal Standard: Hexamethylbenzene (inert).

Step-by-Step Methodology
  • Baseline Acquisition: Dissolve 0.1 mmol of substrate and 0.05 mmol of internal standard in 0.6 mL solvent. Acquire

    
    
    
    
    
    NMR spectrum.
    • Validation Check: Integrate the benzylic

      
       peak (
      
      
      
      ppm).
  • Initiation: Add nucleophile (0.5 mmol) directly to the NMR tube. Shake vigorously for 5 seconds. Start timer.

  • Data Logging: Acquire spectra every 120 seconds for 60 minutes at constant temperature (298 K).

  • Analysis: Monitor the decay of the substrate benzylic peak and the appearance of the product benzylic peak (

    
     ppm).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Divide by
    
    
    to get
    
    
    .
Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Mix Mix Substrate + Internal Std (Solvent: CD3OD) Start->Mix Zero Acquire t=0 NMR (Validate Purity) Mix->Zero Inject Inject Nucleophile (Start Timer) Zero->Inject Loop Acquire Spectra (Interval: 120s) Inject->Loop Loop->Loop Repeat Process Integrate Benzylic Peaks Loop->Process t = 60 min Calc Calculate Rate Constant (k) Process->Calc

Figure 2: Step-by-step experimental workflow for NMR kinetic validation.

References

  • The Effect of the Ortho Nitro Group in the Solvolysis of Benzyl Halides. Source: NIH / PubMed Central Relevance: Establishes the foundational "ortho-effect" where steric hindrance to solvation reduces reactivity despite electronic activation.

  • Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. Source: Wiley / ResearchGate Relevance: Benchmarks DFT performance, highlighting the necessity of explicit solvation models to predict breaks in Hammett plots for substituted benzyl bromides.

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions. Source: CSIRO Publishing Relevance: Provides direct comparison data showing DFT (B3LYP) underestimates activation barriers by ~2–12 kJ/mol in similar benzylic systems.

  • Ab initio and DFT benchmark study for nucleophilic substitution. Source: SciSpace Relevance: Validates that standard functionals (B3LYP) underestimate central barriers in

    
     reactions, requiring corrections for accurate predictive modeling.
    

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-isopropylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.